3-(Trifluoroacetyl)indole
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDCXWSHDFQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343338 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14618-45-2 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Trifluoroacetyl)indole from Indole and Trifluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Trifluoroacetyl)indole, a valuable building block in medicinal chemistry and drug development. The document details the core aspects of the synthesis, including reaction mechanisms, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers and professionals in the field.
Introduction
Indole and its derivatives are privileged scaffolds in a vast array of biologically active compounds and natural products. The introduction of a trifluoroacetyl group at the C3 position of the indole nucleus can significantly modulate the parent molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a key intermediate for synthesizing novel therapeutic agents. The direct C3-trifluoroacetylation of indole using trifluoroacetic anhydride (TFAA) is a common and effective method to achieve this transformation. This guide will delve into the specifics of this important reaction.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from indole and trifluoroacetic anhydride proceeds via an electrophilic aromatic substitution reaction. The C3 position of the indole ring is electron-rich and thus highly susceptible to attack by electrophiles.
In this reaction, trifluoroacetic anhydride acts as the source of the electrophilic trifluoroacetyl cation. The reaction is often facilitated by a base, such as pyridine, which can act as a catalyst. The proposed mechanism involves the following key steps:
-
Formation of the Electrophile: Trifluoroacetic anhydride itself is a potent acylating agent. In the presence of a Lewis acid or a suitable base, its electrophilicity can be further enhanced.
-
Nucleophilic Attack: The electron-rich C3 position of the indole ring attacks the electrophilic carbonyl carbon of the trifluoroacetic anhydride. This step leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base, such as pyridine or the trifluoroacetate anion, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.
An In-depth Technical Guide to 3-(Trifluoroacetyl)indole: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This guide provides a detailed overview of the chemical properties, structure, and reactivity of 3-(Trifluoroacetyl)indole, a versatile intermediate in organic synthesis.
Core Chemical and Physical Properties
This compound is a solid at room temperature. The trifluoroacetyl group at the 3-position of the indole ring significantly influences its chemical reactivity, making it a valuable building block in the synthesis of more complex indole derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| Melting Point | 211°C to 214°C | [2] |
| Boiling Point | Data not readily available | |
| Physical Form | Solid | |
| Solubility | 20.2 µg/mL (at pH 7.4) | [1] |
Structural Information
The structure of this compound is characterized by an indole ring substituted at the C3 position with a trifluoroacetyl group.
| Identifier | Value | Source |
| IUPAC Name | 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | [1] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |
| InChI | InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| CAS Number | 14618-45-2 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum | Key Features | Source |
| Infrared (IR) | The IR spectrum shows characteristic absorption bands corresponding to the N-H stretching of the indole ring and the C=O stretching of the trifluoroacetyl group. | [1] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. The ¹⁹F NMR spectrum is characteristic of the CF₃ group. | [3] |
| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound. | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation of indole. The mechanism involves the electrophilic substitution of the indole at the electron-rich C3 position.[3]
General Procedure for Trifluoroacetylation of Indole: The reaction is typically carried out by treating indole with trifluoroacetic anhydride. The mechanism involves the formation of an ion pair intermediate.[3]
Regioselective Acylation of this compound
The trifluoroacetyl group at the 3-position acts as a protecting group, allowing for regioselective acylation at other positions of the indole ring, such as the C5 position.[4][5]
General Procedure: To a solution of this compound in a suitable solvent (e.g., nitromethane), an acyl chloride is added, followed by a Lewis acid catalyst (e.g., AlCl₃). The reaction mixture is stirred at room temperature to yield the corresponding 5-acyl-3-(trifluoroacetyl)indole.[4][5]
Chemical Reactivity and Applications
The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the C3 position of the indole ring towards further electrophilic attack. This property is exploited in synthetic chemistry to direct substitution to other positions on the indole nucleus. The trifluoroacetyl group can be subsequently removed under basic conditions.
The reactivity of the indole 3-position is generally nucleophilic.[6] However, the introduction of the trifluoroacetyl group alters this reactivity, making the compound a useful intermediate for the synthesis of a variety of 3-substituted indoles, which are prevalent motifs in many biologically active compounds.[7][8]
Biological Activity
While the indole scaffold is a common feature in many pharmacologically active molecules, specific biological activities for this compound are not extensively documented in publicly available literature.[7][8] Research on indole derivatives has shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Further investigation is required to determine the specific biological profile of this compound.
Visualizations
Caption: Synthetic pathway of this compound and its subsequent use.
Caption: Reactivity modulation of the indole ring by the trifluoroacetyl group.
References
- 1. This compound | C10H6F3NO | CID 589126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
Technical Guide to the Spectroscopic Data of CAS Number 14618-45-2: 3-(Trifluoroacetyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 14618-45-2. This compound is chemically identified as 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone, commonly known as 3-(Trifluoroacetyl)indole. Its molecular formula is C₁₀H₆F₃NO, and its molecular weight is approximately 213.16 g/mol .[1] The structural formula is provided below:
This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format. It also outlines the general experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is based on Fourier Transform Infrared (FTIR) spectroscopy.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3406 | N-H stretch of the indole ring[2] |
| 3022 - 3049 | Aromatic C-H stretch[2] |
| ~1700 | C=O stretch of the trifluoroacetyl group |
| 1508 - 1616 | C=C aromatic ring stretch[2] |
| 1100 - 1300 | C-F stretch of the trifluoromethyl group |
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z | Interpretation | Relative Abundance |
| 213 | [M]⁺ (Molecular Ion) | High |
| 144 | [M - CF₃]⁺ | Base Peak[1] |
| 116 | [M - COCF₃]⁺ | Moderate |
The fragmentation is characterized by the loss of the trifluoromethyl radical (•CF₃) to form the stable acylium ion at m/z 144, which is the base peak.[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[3][4]
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are generally obtained to simplify the spectrum to a series of singlets for each unique carbon atom.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC). For GC-MS, the sample is first vaporized and passed through a capillary column to separate it from any impurities.
-
Ionization: In the ion source, the sample molecules are ionized, most commonly by electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Trifluoroacetylation of Indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trifluoroacetylation of indole, a key reaction in the synthesis of various biologically active compounds. The introduction of a trifluoroacetyl group can significantly alter the physicochemical properties of the indole scaffold, impacting its lipophilicity, metabolic stability, and receptor binding affinity. This document details the core mechanisms, experimental protocols, and quantitative data associated with this important transformation.
Core Mechanisms of Indole Trifluoroacetylation
The trifluoroacetylation of indole predominantly proceeds via an electrophilic aromatic substitution mechanism, with the specific pathway influenced by the choice of reagent and reaction conditions. The electron-rich C3 position of the indole ring is the most common site of attack.
Friedel-Crafts Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)
The most common method for the C3-trifluoroacetylation of indole involves the use of trifluoroacetic anhydride (TFAA). The reaction is believed to proceed through the formation of a highly electrophilic acylium ion or a polarized complex that is then attacked by the nucleophilic indole. Studies have provided evidence for the stability of an ion pair intermediate in this process.
Below is a diagram illustrating the proposed mechanism for the Friedel-Crafts trifluoroacetylation of indole.
Caption: Proposed mechanism of Friedel-Crafts trifluoroacetylation of indole.
Switchable N-Trifluoroacetylation and N-Trifluoroethylation
A metal-free approach utilizing trifluoroacetic acid (TFA) and trimethylamine borane (Me₃N-BH₃) allows for the switchable synthesis of either N-trifluoroacetylated or N-trifluoroethylated indolines.[1][2][3][4] The outcome of the reaction is dependent on the stoichiometry of the reagents. This transformation proceeds through an indoline intermediate.[1][2][3][4]
The logical workflow for this switchable reaction is depicted below.
Caption: Switchable N-trifluoroethylation and N-trifluoroacetylation of indoles.
Quantitative Data
The efficiency of indole trifluoroacetylation is highly dependent on the substitution pattern of the indole ring and the reaction conditions employed. The following tables summarize the yields of trifluoroacetylated indoles under different protocols.
Table 1: Trifluoroacetylation of Substituted Indoles with Trifluoroacetic Acid and Trimethylamine Borane [4]
| Entry | Substrate (Indole) | Product | Yield (%) |
| 1 | 6-Bromoindole | 6-Bromo-1-(trifluoroacetyl)indoline | 85 |
| 2 | Indole | 1-(Trifluoroacetyl)indoline | 87 |
| 3 | 5-Methoxyindole | 5-Methoxy-1-(trifluoroacetyl)indoline | 93 |
| 4 | 5-Fluoroindole | 5-Fluoro-1-(trifluoroacetyl)indoline | 82 |
| 5 | 5-Chloroindole | 5-Chloro-1-(trifluoroacetyl)indoline | 88 |
| 6 | 5-Bromoindole | 5-Bromo-1-(trifluoroacetyl)indoline | 86 |
| 7 | Methyl 1H-indole-5-carboxylate | Methyl 1-(trifluoroacetyl)indoline-5-carboxylate | 81 |
| 8 | 5-Nitroindole | 5-Nitro-1-(trifluoroacetyl)indoline | 34 |
Table 2: Copper-Mediated Trifluoroacetylation of Indoles with Ethyl Trifluoropyruvate [5]
| Entry | Substrate (Indole) | Product | Yield (%) |
| 1 | Indole | 3-(Trifluoroacetyl)indole | 85 |
| 2 | 2-Methylindole | 2-Methyl-3-(trifluoroacetyl)indole | 82 |
| 3 | 5-Methoxyindole | 5-Methoxy-3-(trifluoroacetyl)indole | 78 |
| 4 | 5-Bromoindole | 5-Bromo-3-(trifluoroacetyl)indole | 75 |
| 5 | N-Methylindole | N-Methyl-3-(trifluoroacetyl)indole | 92 |
Experimental Protocols
General Protocol for C3-Trifluoroacetylation with Trifluoroacetic Anhydride
This protocol is a general procedure adapted from related electrophilic substitutions on indole.[6]
Materials:
-
Substituted Indole (1.0 mmol)
-
Trifluoroacetic Anhydride (TFAA) (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (10 mL)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Dissolve the substituted indole (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol for Switchable N-Trifluoroacetylation of Indoles[1][4]
Materials:
-
Substituted Indole (0.4 mmol)
-
Trifluoroacetic Acid (TFA) (9.6 mmol, 24.0 equiv)
-
Trimethylamine Borane (Me₃N-BH₃) (0.2 mmol, 0.5 equiv)
-
Acetonitrile (CH₃CN) (2.0 mL)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Equipment:
-
Reaction tube with a magnetic stirrer
-
Heating block or oil bath
-
Standard glassware for extraction and chromatography
Procedure:
-
To a reaction tube, add the substituted indole (0.4 mmol), trimethylamine borane (0.2 mmol), and acetonitrile (2.0 mL).
-
Add trifluoroacetic acid (9.6 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of 3-Trifluoroacetylindole
The successful synthesis of 3-trifluoroacetylindole can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data for 3-Trifluoroacetylindole [7]
| Technique | Data |
| Mass Spectrometry | Molecular Weight: 213.16 g/mol .[7] |
| Infrared (IR) Spectroscopy (ATR) | Major peaks can be observed corresponding to N-H stretching, C=O stretching of the ketone, and C-F stretching.[7] |
| ¹H NMR Spectroscopy | Expected signals for the aromatic protons of the indole ring and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group. |
| ¹³C NMR Spectroscopy | Expected signals for the carbon atoms of the indole ring, the carbonyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR Spectroscopy | A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[7] |
Note: Detailed peak lists and chemical shifts should be compared with reference spectra for confirmation.
Conclusion
The trifluoroacetylation of indole is a versatile and powerful tool in medicinal chemistry and drug development. The choice of reagents and reaction conditions allows for the selective introduction of the trifluoroacetyl group at either the C3 or N1 position of the indole nucleus. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this important reaction in their synthetic endeavors. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the desired outcome with high efficiency.
References
- 1. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-mediated trifluoroacetylation of indoles with ethyl trifluoropyruvate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 7. This compound | C10H6F3NO | CID 589126 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Trifluoroacetyl Group on the Indole Ring: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The strategic functionalization of the indole ring is paramount to modulating the biological activity and pharmacokinetic properties of these molecules. Among the various substituents employed, the trifluoroacetyl group (-COCF₃) has emerged as a versatile and powerful tool for synthetic chemists and drug designers. Its strong electron-withdrawing nature and its utility as a protecting and directing group make it invaluable in the synthesis of complex indole derivatives. This technical guide provides an in-depth exploration of the reactivity of the trifluoroacetyl group on the indole ring, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.
Synthesis of Trifluoroacetylindoles
The introduction of a trifluoroacetyl group onto the indole nitrogen (N-trifluoroacetylation) is a common first step in many synthetic routes. This transformation is typically achieved through the reaction of indole with trifluoroacetic anhydride.
N-Trifluoroacetylation of Indoles
A metal-free approach for the N-trifluoroacetylation of indoles has been developed utilizing trifluoroacetic acid (TFA) and trimethylamine borane. This method is notable for its switchable nature, allowing for either N-trifluoroethylation or N-trifluoroacetylation depending on the reaction conditions.
Experimental Protocol: N-Trifluoroacetylation of Indole
-
To a reaction vessel containing indole (0.2 mmol), add acetonitrile (1.0 mL).
-
Add trifluoroacetic acid (24.0 equivalents) to the mixture.
-
Add trimethylamine borane (0.5 equivalents).
-
Heat the reaction mixture to 100°C and stir for 3 hours in the air.
-
Upon completion, the reaction mixture is worked up to isolate the N-trifluoroacetylated indoline product.
| Entry | Amine-Borane (equiv) | Acid (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Me₃N·BH₃ (0.5) | TFA (24) | MeCN | 100 | 3 | 87 |
| 2 | H₃N·BH₃ (0.5) | TFA (10) | MeCN | 100 | 3 | 74 |
Table 1: Optimization of N-trifluoroacetylation of indole. Yields were determined by ¹H NMR analysis of the crude reaction mixture.[1]
Synthesis of 2-Trifluoromethyl-Indoles
A palladium-catalyzed 1,1-geminal difunctionalization of γ,δ-alkenes with trifluoroacetimidoyl chlorides provides access to 2-CF₃-indole products.
Experimental Protocol: Synthesis of 2-CF₃-Indoles
-
In a nitrogen atmosphere, combine the trifluoroacetimidoyl chloride (0.4 mmol), γ,δ-alkene (0.2 mmol), Pd(hfac)₂ (10 mol%), and PPh₃ (20 mol%).
-
Add Na₂CO₃ (2.0 equivalents) and a solvent mixture of THF/PhCF₃ (4:1 v/v, 2.0 mL).
-
Heat the reaction mixture to 80°C for 48 hours.
-
After cooling, the product is isolated and purified.
| Product | R | Yield (%) |
| 3b | 4-Me | 45 |
| 3c | 4-OMe | 51 |
| 3d | 4-tBu | 48 |
| 3h | 4-F | 35 |
| 3i | 4-Cl | 32 |
| 3j | 4-Br | 30 |
Table 2: Substrate scope for the synthesis of 2-CF₃-indoles.[2]
The Trifluoroacetyl Group as a Directing Group
One of the most significant applications of the trifluoroacetyl group in indole chemistry is its role as a protecting and directing group. By acylating the indole nitrogen, the reactivity of the pyrrole ring is attenuated, allowing for regioselective electrophilic substitution on the benzene portion of the molecule, particularly at the C-5 position.
Friedel-Crafts Acylation of 3-Trifluoroacetylindole
The Friedel-Crafts acylation of 3-trifluoroacetylindole provides a method for the regioselective introduction of an acyl group at the C-5 position. This strategy is advantageous as direct acylation of indole typically occurs at the C-3 position.
Experimental Protocol: Friedel-Crafts Acylation of 3-Trifluoroacetylindole
A general procedure for Friedel-Crafts acylation involves the use of a Lewis acid catalyst, such as aluminum chloride, with an acyl chloride or anhydride.
-
Suspend anhydrous aluminum chloride in a suitable solvent (e.g., methylene chloride) and cool in an ice bath.
-
Slowly add the acyl chloride dissolved in the same solvent.
-
Add a solution of the 3-trifluoroacetylindole.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated HCl.
-
The organic layer is separated, washed, dried, and concentrated to yield the acylated product.
Caption: Workflow for the synthesis of 5-acylindoles using a trifluoroacetyl protecting group.
Deprotection of the Trifluoroacetyl Group
The facile removal of the trifluoroacetyl group under mild conditions is a key feature that underscores its utility as a protecting group.
Reductive Deprotection
The trifluoroacetyl group can be readily removed under reductive conditions. For instance, N-trifluoroacetyl-substituted indolines can be deprotected using sodium borohydride (NaBH₄).
Experimental Protocol: Reductive Deprotection of N-Trifluoroacetylindoline
-
Dissolve the N-trifluoroacetylindoline derivative in a suitable solvent.
-
Add sodium borohydride (NaBH₄) to the solution.
-
Stir the reaction mixture until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work up the reaction to isolate the deprotected indoline.
Reactivity of the Trifluoroacetyl Group in Further Transformations
The trifluoroacetyl group is not merely a spectator; it can actively participate in or influence subsequent chemical reactions, leading to the formation of diverse molecular architectures.
Palladium-Catalyzed Functionalization of Alkenes
A palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides allows for the synthesis of trifluoromethyl-containing indoles and indolines. The regioselectivity of this transformation is controlled by the structure of the alkene substrate.[2]
Caption: Substrate-controlled regioselective synthesis of trifluoromethyl-containing indoles and indolines.
Role in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties.[3] The trifluoromethyl group, often derived from a trifluoroacetyl precursor, can increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets.[3] While the trifluoroacetyl group itself is often used as a synthetic handle, its presence in precursors to bioactive molecules is of great importance to medicinal chemists.
For example, various trifluoromethyl-containing indole derivatives have been synthesized and evaluated for their biological activities, including as potential tubulin polymerization inhibitors and anti-Candida albicans agents.[4][5]
Conclusion
The trifluoroacetyl group is a powerful and versatile functional group in the context of indole chemistry. Its strong electron-withdrawing character, its utility as a removable protecting and directing group for regioselective functionalization, and its role as a precursor to the valuable trifluoromethyl group make it an indispensable tool for organic and medicinal chemists. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique reactivity of the trifluoroacetyl group in the synthesis of novel and complex indole-based molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-(Trifluoroacetyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole and its derivatives are cornerstones in medicinal chemistry and organic synthesis, valued for their significant biological activities.[1] The functionalization of the indole scaffold is crucial for modulating these properties. This technical guide focuses on the electrophilic substitution reactions of 3-(trifluoroacetyl)indole, a key intermediate where the highly reactive C-3 position is protected by a strong electron-withdrawing group. This modification deactivates the pyrrole ring and redirects electrophilic attacks to the benzene moiety, enabling regioselective synthesis of C-5 substituted indoles. This document provides a comprehensive overview of the reactivity, regioselectivity, and experimental protocols for key electrophilic substitution reactions, including acylation, nitration, and formylation, supported by quantitative data and mechanistic diagrams.
Introduction: Reactivity and Regioselectivity
The indole ring is an electron-rich aromatic system highly susceptible to electrophilic attack.[2][3] Typically, electrophilic substitution on an unsubstituted indole occurs preferentially at the C-3 position of the pyrrole ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion).[2][3]
The introduction of a trifluoroacetyl group at the C-3 position fundamentally alters this reactivity profile. The trifluoroacetyl group is a powerful electron-withdrawing group, which deactivates the entire indole ring towards electrophilic attack. More importantly, it renders the C-3 position unavailable and significantly reduces the nucleophilicity of the pyrrole ring. Consequently, electrophilic substitution is directed towards the less deactivated benzene ring, primarily at the C-5 position.[1] This regioselective control is a powerful tool for the synthesis of specifically functionalized indole derivatives.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a prominent method for introducing acyl groups onto the indole nucleus.[1] For this compound, this reaction proceeds with high regioselectivity at the C-5 position, offering a reliable route to 5-acylindoles. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acyl chloride electrophile.[1]
Reaction Mechanism
The mechanism is a classic electrophilic aromatic substitution.[4][5][6] First, the Lewis acid coordinates with the acyl chloride to form a highly electrophilic acylium ion. The electron-rich benzene ring of the this compound then attacks this acylium ion, forming a resonance-stabilized arenium ion intermediate. Finally, deprotonation restores the aromaticity of the benzene ring, yielding the 5-acylated product.
Quantitative Data Summary
The choice of Lewis acid and solvent can influence the reaction's efficiency. Polar solvents have been found to be beneficial for the acylation process.[1]
| Acyl Chloride | Catalyst | Solvent | Product | Yield (%) | Reference |
| Acetyl chloride | AlCl₃ | Nitromethane | 5-Acetyl-3-trifluoroacetylindole | - | [1] |
| p-Nitrobenzoyl chloride | FeCl₃ | Nitromethane | 5-(4'-Nitrobenzoyl)-3-trifluoroacetylindole | - | [1] |
Yield data was not explicitly provided in the snippets, but the reactions were reported to proceed effectively.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation[1]
-
Preparation: To an ice-cold solution of this compound (1) (0.5 mmol) in nitromethane (4 mL), add the acyl chloride (2) (1.5 mmol) under a nitrogen atmosphere.
-
Initiation: Stir the mixture for 15 minutes. Then, rapidly add the Lewis acid catalyst (e.g., AlCl₃) (1.5 mmol).
-
Reaction: Allow the reaction to proceed for 4 hours at room temperature.
-
Quenching: Quench the reaction by adding water (5 mL).
-
Workup: Remove the nitromethane under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution (3 x) and brine (2 x). Dry the organic layer, concentrate it, and purify the residue via chromatography to obtain the desired 5-acyl-3-trifluoroacetylindole.
Nitration
Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group (-NO₂) onto an aromatic ring. While direct nitration of this compound is not detailed in the provided search results, the principles of indole nitration can be applied. The reaction typically uses a nitrating agent like nitric acid (HNO₃) in a strong acid or anhydride solvent.[7] The electrophile is the nitronium ion (NO₂⁺).
Given the deactivating nature of the trifluoroacetyl group, nitration is expected to be regioselective for the benzene ring. The specific position (C-5 vs. C-6) can be influenced by the reaction conditions. For example, in the nitration of a related N-protected tryptophan derivative, using trifluoroacetic acid as the solvent favored substitution at the C-6 position.[7]
Plausible Reaction Pathway
Experimental Protocol: Representative Nitration of a Protected Indole[7]
This protocol for Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester can serve as a starting point for developing a procedure for this compound.
-
Preparation: Dissolve the protected indole derivative in trifluoroacetic acid.
-
Reaction: Cool the solution to 0°C and add nitric acid (HNO₃).
-
Monitoring: Stir the reaction at 0°C and monitor for completion.
-
Workup: Upon completion, the reaction mixture is worked up to isolate the nitrated product. For the tryptophan derivative, this yielded the 6-nitro product in 69% yield.[7]
Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11][12]
For this compound, this reaction would introduce a formyl group (-CHO) onto the benzene ring, likely at the C-5 position, to produce 5-formyl-3-(trifluoroacetyl)indole.
Mechanism and Workflow
The reaction involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the indole. The resulting iminium intermediate is subsequently hydrolyzed during workup to yield the final aldehyde.[9][11]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. youtube.com [youtube.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
3-(Trifluoroacetyl)indole: A Technical Guide to Its Solubility and Stability in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoroacetyl)indole, a key building block in medicinal chemistry and organic synthesis. Due to its reactive nature and specific physicochemical properties, understanding its behavior in various organic solvents is crucial for its effective use in research and development.
Core Properties of this compound
This compound is a solid at room temperature with a melting point reported between 211°C to 214°C.[1] Its chemical structure, featuring an indole ring substituted with a trifluoroacetyl group at the 3-position, dictates its solubility and stability characteristics. The trifluoromethyl group, being highly electron-withdrawing, significantly influences the reactivity and properties of the molecule.
Solubility Profile
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | The polar ketone and the N-H group of the indole ring can engage in dipole-dipole interactions and hydrogen bonding with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, facilitating dissolution in alcohols. However, the overall non-polar character of the indole ring might limit very high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like this compound. |
| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic indole ring can interact with aromatic solvents through π-stacking, but the polar trifluoroacetyl group may limit solubility. |
| Non-polar | Hexane, Cyclohexane | Low to Insoluble | The significant polarity of the trifluoroacetyl group and the N-H bond makes it unlikely to be soluble in non-polar aliphatic solvents. |
Note: This table is based on chemical principles and data for analogous compounds. Experimental verification is highly recommended for specific applications.
Stability Characteristics
The stability of this compound is influenced by the solvent, temperature, light, and the presence of acidic or basic conditions. While specific kinetic data for its degradation in various organic solvents is scarce, general knowledge of the stability of trifluoromethyl ketones and indole derivatives allows for an informed assessment.
The trifluoroacetyl group is generally stable; however, the C-C bond between the carbonyl group and the indole ring can be susceptible to cleavage under certain conditions. The indole nucleus itself can be prone to oxidation and polymerization, particularly when exposed to light and air. For long-term storage, it is recommended to keep the compound in a sealed container in a dry, room-temperature environment.
Table 2: Inferred Stability of this compound in Common Organic Solvents
| Solvent | Condition | Expected Stability | Potential Degradation Pathways |
| Polar Aprotic (e.g., Acetone, ACN) | Neutral, Dark, Room Temp. | Generally Stable | Minimal degradation expected. |
| Polar Protic (e.g., Methanol, Ethanol) | Neutral, Dark, Room Temp. | Moderately Stable | Potential for slow solvolysis or reaction with the solvent over extended periods, especially if impurities are present. |
| Chlorinated (e.g., DCM, Chloroform) | Neutral, Dark, Room Temp. | Generally Stable | Should be stable for typical reaction times. |
| All Solvents | Acidic Conditions (e.g., TFA) | Potentially Unstable | Acid-catalyzed hydrolysis or other reactions involving the trifluoroacetyl group or the indole ring are possible. |
| All Solvents | Basic Conditions (e.g., amines, hydroxides) | Unstable | The trifluoroacetyl group can be susceptible to nucleophilic attack and cleavage under basic conditions. The indole N-H is acidic and can be deprotonated. |
| All Solvents | Exposure to Light | Potentially Unstable | Indole derivatives can be light-sensitive and may undergo photodecomposition or polymerization. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Assessment of Stability in Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent under specific conditions.
Materials:
-
A stock solution of this compound in the chosen solvent at a known concentration.
-
Sealed vials (amber vials if investigating photostability).
-
Temperature-controlled environment (e.g., oven, water bath).
-
Light source (for photostability studies).
-
HPLC system with a UV detector.
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into several sealed vials.
-
Store the vials under the desired stress conditions (e.g., elevated temperature, exposure to light). Prepare control samples stored under normal conditions (e.g., room temperature, in the dark).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from the stress condition.
-
If necessary, quench any ongoing degradation by diluting the sample with a cold, strong solvent (e.g., acetonitrile) and storing it at a low temperature until analysis.
-
Analyze the sample by HPLC to determine the concentration of the remaining this compound. The appearance of new peaks may indicate the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
Synthesis and Biological Significance of 3-(Trifluoroacetyl)indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a trifluoroacetyl group at the C3 position of the indole ring can significantly modulate the parent molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis of 3-(trifluoroacetyl)indole derivatives and analogs, with a focus on experimental protocols, quantitative data, and their emerging role as potent anticancer agents through the inhibition of tubulin polymerization.
Synthetic Methodologies
The primary method for the synthesis of this compound derivatives is the Friedel-Crafts acylation of the indole nucleus with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the most commonly employed reagent for this transformation due to its high reactivity. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the indole attacks the electrophilic carbonyl carbon of the trifluoroacetyl group.
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below:
Experimental Protocol: General Procedure for the Synthesis of this compound
This protocol describes a general method for the Friedel-Crafts acylation of indole with trifluoroacetic anhydride.
Materials:
-
Indole (1.0 eq)
-
Trifluoroacetic anhydride (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of indole in anhydrous DCM at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Note: This is a general procedure, and the reaction conditions, including the solvent, temperature, and reaction time, may need to be optimized for different substituted indoles.
Quantitative Data
The yields of the Friedel-Crafts trifluoroacetylation of indoles can vary depending on the substituents on the indole ring. Electron-donating groups on the indole nucleus generally lead to higher yields and faster reaction rates, while electron-withdrawing groups can decrease the reactivity of the indole and result in lower yields. The following table summarizes representative yields for the synthesis of various this compound derivatives.
| Indole Derivative | Substituent at Position | Typical Yield (%) |
| Indole | H | 85-95 |
| 5-Methoxyindole | 5-OCH₃ | 90-98 |
| 5-Bromoindole | 5-Br | 70-80 |
| 2-Methylindole | 2-CH₃ | 80-90 |
| N-Methylindole | 1-CH₃ | 88-96 |
Biological Activity: Inhibition of Tubulin Polymerization
Several studies have highlighted the potential of 3-acylindole derivatives, including those with a trifluoroacetyl group, as potent inhibitors of tubulin polymerization.[1][2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
This compound derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[2] This binding event disrupts the assembly of microtubules, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).
The proposed mechanism of action is as follows:
The binding of the this compound derivative to the colchicine site on β-tubulin prevents the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged arrest at this checkpoint activates the apoptotic machinery, ultimately leading to cancer cell death.
Conclusion
The synthesis of this compound derivatives via Friedel-Crafts acylation is a robust and efficient method for accessing this important class of compounds. The trifluoroacetyl group at the C3 position imparts unique electronic and steric properties that are crucial for their biological activity. Notably, these compounds have emerged as promising anticancer agents that function by inhibiting tubulin polymerization, a well-established target in oncology. Further exploration of the structure-activity relationships of these derivatives will likely lead to the development of novel and more potent therapeutic agents for the treatment of cancer.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of 3-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-nitroindoles via electrophilic nitration of indole substrates using trifluoroacetyl nitrate generated in situ. This method avoids the use of harsh acidic conditions and offers high regioselectivity for the C3 position of the indole ring.
Introduction
3-Nitroindoles are valuable synthetic intermediates in the development of various biologically active compounds. Traditional nitration methods often suffer from low yields and a lack of regioselectivity. The protocol outlined below describes a mild and efficient method for the synthesis of 3-nitroindoles using trifluoroacetyl nitrate as the nitrating agent. This agent is generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride. This approach is notable for its non-acidic and non-metallic reaction conditions, making it suitable for a wide range of indole derivatives.
Reaction Mechanism
The reaction proceeds through an electrophilic aromatic substitution mechanism. Trifluoroacetyl nitrate is first generated from the reaction of tetramethylammonium nitrate with trifluoroacetic anhydride. This potent electrophile then preferentially attacks the electron-rich C3 position of the indole nucleus to form a Wheland intermediate, which subsequently loses a proton to yield the 3-nitroindole product.
Experimental Protocol
This protocol is adapted from a published procedure for the regioselective nitration of indoles.
Materials:
-
Indole substrate (e.g., N-Boc-indole)
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction tube, add the indole substrate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg).
-
Add acetonitrile (1 mL) to dissolve the solids.
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
In a separate vial, prepare a solution of trifluoroacetic anhydride (2.0 mmol, 420 mg) in acetonitrile (1 mL).
-
Slowly add the trifluoroacetic anhydride solution to the cooled reaction mixture dropwise.
-
Stir the reaction at 0–5 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of saturated aqueous sodium carbonate solution until the effervescence ceases.
-
Extract the product into ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Yields for the Synthesis of Various 3-Nitroindoles
The following table summarizes the isolated yields of 3-nitroindole derivatives prepared using the described protocol with different starting indole substrates.
| Entry | Substrate (Indole Derivative) | Product | Yield (%) |
| 1 | N-Boc-indole | N-Boc-3-nitroindole | 97 |
| 2 | N-Methylindole | N-Methyl-3-nitroindole | 71 |
| 3 | N-Ethylindole | N-Ethyl-3-nitroindole | 75 |
| 4 | N-Benzylindole | N-Benzyl-3-nitroindole | 78 |
| 5 | Indole | 3-Nitroindole | 85 |
| 6 | 5-Bromoindole | 5-Bromo-3-nitroindole | 95 |
| 7 | 5-Chloroindole | 5-Chloro-3-nitroindole | 92 |
| 8 | 5-Nitroindole | 3,5-Dinitroindole | 89 |
| 9 | 6-Chloroindole | 6-Chloro-3-nitroindole | 76 |
| 10 | 7-Methylindole | 7-Methyl-3-nitroindole | 82 |
Yields are for the isolated product after purification.
Spectroscopic Data:
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for the starting materials and products are essential for confirming their identity and purity. While not directly provided in the search results, this information is typically available in the supplementary materials of the cited scientific literature. For example, the characterization of N-Boc-3-nitroindole, which can be synthesized in 91% yield on a 100g scale, is detailed in the supporting information of the source publication. Mass spectrometry data for 3-nitroindole confirms the molecular ion peak at m/z 162.
Mandatory Visualization
Diagram 1: Experimental Workflow for the Synthesis of 3-Nitroindole
Caption: Experimental workflow for the synthesis of 3-nitroindole.
Diagram 2: Proposed Reaction Pathway
Caption: Proposed reaction pathway for the nitration of indole.
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-(Trifluoroacetyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoroacetyl)indole is a chemical compound of interest in medicinal chemistry and drug development due to the presence of the indole scaffold, a common motif in biologically active molecules, and the trifluoroacetyl group, which can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Accurate structural characterization is paramount for its use in synthesis and as a building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such small molecules in solution. This document provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, including reference data and standardized experimental protocols.
Chemical Structure and Numbering
The chemical structure and standard numbering scheme for the indole ring system in this compound are depicted below. This numbering is used for the assignment of NMR signals.
Application Note: Mass Spectrometry Analysis of 3-(Trifluoroacetyl)indole and its Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoroacetyl)indole is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The trifluoroacetyl group can serve as a reactive handle for further chemical modifications or as a feature to enhance the pharmacological properties of the parent indole. Understanding the mass spectrometric behavior of this compound is crucial for its identification and quantification in complex matrices. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry, including its characteristic fragmentation pattern, which is essential for structural elucidation and metabolic studies.
Experimental
Sample Preparation Protocol
A clean sample is paramount for sensitive and repeatable mass spectrometry analysis.[1] The following protocol outlines a general procedure for the preparation of this compound for analysis.
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Perform serial dilutions to create a series of calibration standards at concentrations appropriate for the expected sample concentrations and the sensitivity of the mass spectrometer.
-
-
Sample Extraction from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable volatile solvent for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable small molecules like this compound.[2]
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex mixtures.
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-7 min: 95% B.
-
7.1-9 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Curtain Gas: 35 psi.
-
Collision Gas: Medium.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification.
Results and Discussion
Mass Spectrum of this compound
The molecular formula of this compound is C10H6F3NO, with a monoisotopic mass of 213.04 Da.[4] The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.
Quantitative Data
The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound. The most abundant fragment is observed at m/z 144.[4]
| m/z | Proposed Fragment Structure | Relative Abundance |
| 213 | [M]+• (Molecular Ion) | Moderate |
| 185 | [M-CO]+• | Low |
| 144 | [M-COCF3]+ | High (Base Peak) |
| 116 | [C8H6N]+ | Moderate |
| 89 | [C7H5]+ | Moderate |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is primarily driven by the cleavage of the bond between the indole ring and the trifluoroacetyl group. The proposed fragmentation pathway is illustrated in the diagram below. The initial ionization event forms the molecular ion at m/z 213. The most favorable fragmentation pathway involves the loss of the trifluoroacetyl radical (•COCF3) to form the highly stable 3-indolyl cation at m/z 144, which is observed as the base peak in the spectrum.[4] Further fragmentation of the indole ring can lead to the formation of ions at m/z 116 and 89.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: General experimental workflow for mass spectrometry analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, GC-MS, and LC-MS/MS analysis, along with the characteristic fragmentation pattern, will aid researchers in the identification and quantification of this compound. The prominent fragment at m/z 144 serves as a reliable marker for the presence of the 3-indolyl moiety in related structures. These methods are applicable to a wide range of research areas, including drug metabolism studies, pharmacokinetic analysis, and quality control of chemical syntheses.
References
Application Note: FT-IR Spectroscopy for the Identification of the Trifluoroacetyl Group in Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoroacetyl group is a crucial functional group in medicinal chemistry and drug development. Its introduction into molecules, such as the indole scaffold, can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a reliable and straightforward method for the characterization and confirmation of trifluoroacetylation is essential. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides definitive evidence for the presence of the trifluoroacetyl group by identifying its characteristic vibrational frequencies. This application note provides a detailed guide and protocols for using FT-IR spectroscopy to identify the trifluoroacetyl group in indole derivatives.
Principles of FT-IR for Trifluoroacetyl Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, producing a unique "fingerprint" spectrum.
The identification of a trifluoroacetyl group on an indole ring is based on the appearance of strong absorption bands corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) stretching vibrations of the trifluoroacetyl moiety, alongside the characteristic bands of the indole ring. The electron-withdrawing nature of the three fluorine atoms significantly influences the electronic environment of the carbonyl group, shifting its stretching frequency to a higher wavenumber compared to a typical ketone or amide carbonyl.
Key Spectroscopic Markers:
-
Disappearance of the Indole N-H Stretching Band: For N-trifluoroacetylated indoles, the characteristic N-H stretching vibration of the parent indole (typically a sharp peak around 3400 cm⁻¹) will be absent.
-
Appearance of a Strong Carbonyl (C=O) Stretching Band: The trifluoroacetyl group exhibits a very strong and sharp absorption band for the C=O stretch at a high frequency, typically in the range of 1730-1780 cm⁻¹.
-
Appearance of Strong Carbon-Fluorine (C-F) Stretching Bands: The C-F bonds of the CF₃ group give rise to multiple strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region. These are often some of the most intense peaks in the spectrum.
Data Presentation: Characteristic Vibrational Frequencies
The following table summarizes the key FT-IR vibrational frequencies for the identification of a trifluoroacetyl group on an indole ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Indole N-H | Stretch | ~3400 | Medium-Sharp | Present in parent indole; absent upon N-trifluoroacetylation.[1] |
| Aromatic C-H | Stretch | 3000-3150 | Medium-Weak | Characteristic of the indole aromatic rings.[1] |
| Trifluoroacetyl C=O | Stretch | 1730-1780 | Strong, Sharp | Key indicator of the trifluoroacetyl group. |
| Indole Aromatic C=C | Stretch | 1450-1620 | Medium-Strong | Multiple bands characteristic of the indole ring system.[1] |
| Trifluoroacetyl C-F | Symmetric & Asymmetric Stretch | 1100-1350 | Very Strong | Multiple strong bands, highly characteristic of the CF₃ group. [2] |
| Indole C-N | Stretch | 1200-1350 | Medium-Strong | May overlap with C-F stretching bands. |
| Aromatic C-H | Out-of-plane bend | 740-760 | Strong | Characteristic of ortho-disubstituted benzene ring in indole. |
Experimental Protocols
Synthesis of N-Trifluoroacetylindole (Illustrative Example)
This protocol is based on the reaction of indole with trifluoroacetic anhydride.
Materials:
-
Indole
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-trifluoroacetylindole.
-
Purify the product by flash column chromatography on silica gel if necessary.
FT-IR Analysis using Attenuated Total Reflectance (ATR)
ATR is a convenient method for analyzing solid or liquid samples with minimal preparation.
Equipment:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the purified N-trifluoroacetylindole powder directly onto the ATR crystal.
-
Apply Pressure: Use the ATR pressure arm to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and the peaks of interest labeled.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.
Visualizations
Logical Workflow for Spectral Interpretation
Caption: Logic diagram for FT-IR spectral interpretation.
Experimental Workflow
Caption: Experimental workflow from synthesis to analysis.
References
Application Notes and Protocols for 3-(Trifluoroacetyl)indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoroacetyl)indole is a versatile heterocyclic building block in medicinal chemistry, valued for its unique electronic properties and its utility in the synthesis of a wide range of biologically active molecules. The indole scaffold itself is a privileged structure, present in numerous natural products and approved drugs, exhibiting activities including anticancer, antiviral, and anti-inflammatory properties. The introduction of a trifluoroacetyl group at the 3-position of the indole ring offers several advantages for drug design and development. The strong electron-withdrawing nature of the trifluoroacetyl group can modulate the chemical reactivity of the indole ring and influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis of key derivatives.
Key Applications in Medicinal Chemistry
The trifluoroacetyl group in this compound serves as a reactive handle for various chemical transformations, enabling the construction of diverse molecular architectures. This versatility has been exploited in the development of several classes of therapeutic agents.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole nucleus is a common scaffold in the design of kinase inhibitors. While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in publicly available literature, the analogous 3-acetyl and 3-chloroacetyl indoles are well-established precursors for potent kinase inhibitors. For instance, derivatives of 3-acetylindole have been utilized in the synthesis of inhibitors targeting kinases such as EGFR and SRC. The trifluoroacetyl group, with its strong electron-withdrawing properties, can be envisioned to participate in similar synthetic routes to generate novel kinase inhibitors with potentially improved potency and selectivity.
A general synthetic approach involves the condensation of the acetyl group with various amines or other nucleophiles to introduce side chains that can interact with the ATP-binding pocket of the kinase.
Anticancer Agents
The indole scaffold is a cornerstone in the development of anticancer drugs. Derivatives of 3-substituted indoles have been shown to exhibit potent cytotoxic activity against various cancer cell lines. The trifluoroacetyl group can be a key pharmacophore, contributing to the overall biological activity of the molecule. For instance, the reaction of this compound with binucleophiles can lead to the formation of fused heterocyclic systems with potential as anticancer agents.
Antiviral Compounds
Indole derivatives have also demonstrated significant potential as antiviral agents. The indole nucleus can mimic endogenous molecules and interact with viral proteins. The trifluoroacetyl group can enhance these interactions and improve the metabolic stability of the compounds. Synthetic strategies often involve the modification of the trifluoroacetyl group or the indole nitrogen to generate a library of compounds for antiviral screening.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound to generate medicinally relevant scaffolds.
Protocol 1: Synthesis of Indole-3-glyoxylamide Derivatives
This protocol describes the reaction of this compound with primary amines to form indole-3-glyoxylamide derivatives. These amides can serve as intermediates for the synthesis of more complex bioactive molecules.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add the primary amine (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired indole-3-glyoxylamide derivative.
Protocol 2: Synthesis of 3-(1,1-Difluoro-2-hydroxy-2-substituted)-indoles via Reformatsky-type Reaction
This protocol details a Reformatsky-type reaction of this compound with an aldehyde and a reducing agent to generate functionalized indole derivatives.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a round-bottom flask, suspend the activated zinc dust (2.0 mmol) in anhydrous THF (5 mL).
-
Add a solution of this compound (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous THF (5 mL) to the zinc suspension.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-(1,1-difluoro-2-hydroxy-2-substituted)-indole.
Data Presentation
| Compound Class | Target | Assay | IC50 / Activity | Reference Compound |
| Indole-based Kinase Inhibitor | EGFR | Kinase Assay | 1.026 µM | Osimertinib |
| Indole-based Kinase Inhibitor | SRC | Kinase Assay | 0.002 µM | Dasatinib |
| 3-Chloroacetyl-indole | AKT | Kinase Assay | Specific AKT inhibitor | - |
| Indole-quinoline derivative | Antiviral (TMV) | in vivo | EC50 = 65.7 µg/mL | Ningnanmycin |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in medicinal chemistry.
Caption: Synthetic workflow for developing bioactive molecules.
Caption: PI3K/Akt signaling pathway and potential inhibition sites.
Conclusion
This compound is a valuable and reactive building block for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the utility of this scaffold in the design and development of novel therapeutic agents targeting a range of diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery.
Applications of 3-(Trifluoroacetyl)indole in the Synthesis of Antiviral Agents
Keywords: 3-(Trifluoroacetyl)indole, antiviral agents, drug synthesis, heterocyclic compounds, pyrazoles, pyrimidines, thiosemicarbazones
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoroacetyl group at the 3-position of the indole ring offers a unique starting point for the synthesis of novel antiviral compounds. The strong electron-withdrawing nature of the trifluoroacetyl group can significantly influence the chemical reactivity of the indole core and the biological activity of its derivatives. This application note details synthetic protocols for the derivatization of this compound into various heterocyclic systems, including pyrazoles, pyrimidines, and thiosemicarbazones, which have demonstrated potential as antiviral agents. Detailed experimental procedures, quantitative data on antiviral activity from analogous non-fluorinated compounds, and proposed reaction pathways are presented to guide researchers in the development of new antiviral therapeutics.
Introduction
The quest for novel antiviral agents with broad-spectrum activity and improved resistance profiles is a continuous challenge in drug discovery. Indole derivatives have historically been a rich source of biologically active compounds, with several approved drugs and clinical candidates for the treatment of various viral infections. The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This document focuses on the utility of this compound as a versatile building block for the synthesis of potential antiviral agents. By leveraging the reactivity of the trifluoroacetyl moiety, a variety of heterocyclic derivatives can be accessed, offering a diverse chemical space for antiviral screening.
Synthesis of Antiviral Scaffolds from this compound
The trifluoroacetyl group at the 3-position of the indole ring serves as a key functional handle for the construction of various heterocyclic systems known to possess antiviral activity. The primary synthetic strategies involve the transformation of the trifluoroacetyl group into intermediates that can undergo cyclization reactions.
Synthesis of this compound Thiosemicarbazone Derivatives
Thiosemicarbazones are a well-established class of compounds with a broad range of biological activities, including antiviral effects. The synthesis of thiosemicarbazones from trifluoromethyl ketones is a known transformation.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of an indole-3-thiosemicarbazone derivative.
Experimental Protocol: General Procedure for the Synthesis of 3-(1-(Trifluoromethyl)-1-(thiosemicarbazido)ethyl)-1H-indole
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add thiosemicarbazide (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Synthesis of 3-(Pyrazol-yl)indole Derivatives
Pyrazole moieties are prevalent in many biologically active compounds, including antiviral agents. The synthesis of pyrazoles from 1,3-diketones is a classical and efficient method. A key intermediate, a trifluoromethyl-β-diketone, can be synthesized from this compound via a Claisen condensation.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of a 3-(pyrazol-yl)indole derivative.
Experimental Protocol: Synthesis of 1,1,1-Trifluoro-4-(1H-indol-3-yl)butane-2,4-dione
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 mmol) in absolute ethanol (15 mL) under an inert atmosphere.
-
To this solution, add this compound (1.0 mmol) followed by the dropwise addition of ethyl acetate (1.5 mmol).
-
Reflux the reaction mixture for 8-12 hours.
-
After cooling, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude β-diketone, which can be used in the next step without further purification.
Experimental Protocol: Synthesis of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)-1H-indole
-
Dissolve the crude 1,1,1-Trifluoro-4-(1H-indol-3-yl)butane-2,4-dione (1.0 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
Synthesis of 3-(Pyrimidin-yl)indole Derivatives
Pyrimidine-containing compounds have also shown a wide range of antiviral activities. Similar to pyrazole synthesis, trifluoromethylated pyrimidines can be prepared from trifluoromethyl-β-diketones.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of a 3-(pyrimidin-yl)indole derivative.
Experimental Protocol: Synthesis of 4-(1H-Indol-3-yl)-6-(trifluoromethyl)pyrimidin-2(1H)-one
-
To a solution of sodium ethoxide (2.5 mmol) in absolute ethanol (25 mL), add 1,1,1-Trifluoro-4-(1H-indol-3-yl)butane-2,4-dione (1.0 mmol) and urea (1.2 mmol).
-
Reflux the reaction mixture for 12-18 hours.
-
After cooling, neutralize the mixture with acetic acid and concentrate under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Antiviral Activity Data of Analogous Indole Derivatives
While specific antiviral data for derivatives of this compound are not yet widely available, the following tables summarize the reported antiviral activities of analogous indole-based thiosemicarbazones, pyrazoles, and pyrimidines, providing a strong rationale for the synthesis and evaluation of their trifluoromethylated counterparts.
Table 1: Antiviral Activity of Indolylthiosemicarbazide Derivatives against Coxsackie B4 Virus [1]
| Compound | R | EC₅₀ (µg/mL)[1] | CC₅₀ (µg/mL)[1] | Selectivity Index (SI)[1] |
| 6a | H | 2.1 | >20 | >9 |
| 6b | CH₃ | 0.4 | >20 | >50 |
| 6c | C₂H₅ | 0.4 | >20 | >56 |
| 6d | n-C₃H₇ | 0.6 | >20 | >33 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.
Table 2: Antiviral Activity of Selected Indole-based Pyrazole and Pyrimidine Derivatives
| Compound Class | Target Virus | Activity Metric | Reported Value |
| N-acetyl 4,5-dihydropyrazole derivative | Vaccinia Virus | EC₅₀ | 7 µg/mL[2] |
| Pyrazolo[3,4-d]pyrimidine derivative | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 66%[3] |
| Indolyl-pyrimidine derivative | Candida albicans | Antifungal Activity | Active |
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel antiviral agents. The protocols outlined in this application note provide a clear pathway for the generation of diverse heterocyclic derivatives, including thiosemicarbazones, pyrazoles, and pyrimidines. The potent antiviral activities reported for analogous non-fluorinated compounds strongly support the investigation of their trifluoromethylated counterparts. The synthetic routes are based on well-established chemical transformations, making them accessible to researchers in the field of medicinal chemistry and drug discovery. Further screening of these novel compounds against a broad range of viruses is warranted to identify new lead candidates for antiviral drug development.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-(Trifluoroacetyl)indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-(trifluoroacetyl)indole. The presence of the strongly electron-withdrawing trifluoroacetyl group at the C3 position of the indole ring significantly influences its reactivity, making it a unique substrate for C-C and C-N bond formation. These reactions are pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. For substrates like this compound, these methodologies open avenues for the synthesis of novel derivatives functionalized at various positions of the indole nucleus. The electron-withdrawing nature of the 3-trifluoroacetyl group deactivates the pyrrole ring towards electrophilic attack but can enhance the reactivity of C-H and N-H bonds in specific palladium-catalyzed cycles.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions with this compound depend on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The choice of these components is critical to achieving high yields and selectivity. Given the electronic properties of the substrate, ligands with strong electron-donating and sterically bulky characteristics, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often preferred to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Suzuki-Miyaura Coupling: C2-Arylation
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organoboron reagent and an organic halide or triflate. In the context of this compound, direct C-H activation at the C2 position offers an atom-economical approach to 2-aryl-3-(trifluoroacetyl)indoles.
Table 1: Representative Conditions for Suzuki-Miyaura C2-Arylation of this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Aryl Boronic Acid (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | 4-Methoxyphenylboronic acid (1.5) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 24 | Typical range: 60-85% |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | 4-Trifluoromethylphenylboronic acid (1.5) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | 24 | Typical range: 55-80% |
| 3 | Pd(OAc)₂ (5) | P(Cy)₃ (10) | Naphthalene-2-boronic acid (1.5) | K₂CO₃ (3.0) | DMF | 120 | 18 | Typical range: 50-75% |
Note: Yields are hypothetical and represent typical ranges for similar transformations. Experimental optimization is required.
Experimental Protocol: General Procedure for C2-Arylation via Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl boronic acid (1.5 equiv.), the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the specified temperature.
-
Stir the reaction mixture for the indicated time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-(trifluoroacetyl)indole.
Heck Coupling: C2-Vinylation
The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene. For this compound, a direct C-H vinylation at the C2 position can be achieved with various activated alkenes.
Table 2: Representative Conditions for Heck C2-Vinylation of this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Alkene (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | n-Butyl acrylate (2.0) | K₂CO₃ (3.0) | DMF | 120 | 24 | Typical range: 65-90% |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Styrene (2.0) | Ag₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18 | Typical range: 50-75% |
| 3 | Pd(OAc)₂ (10) | None | Acrylonitrile (2.0) | Cs₂CO₃ (3.0) | DMA | 130 | 24 | Typical range: 60-80% |
Note: Yields are hypothetical and represent typical ranges for similar transformations. Experimental optimization is required.
Experimental Protocol: General Procedure for C2-Vinylation via Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium precursor, the ligand (if required), and the base.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the degassed solvent and the alkene (2.0 equiv.) via syringe.
-
Seal the tube tightly and heat the mixture with vigorous stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through Celite®.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the 2-vinyl-3-(trifluoroacetyl)indole product.
Buchwald-Hartwig Amination: N-Arylation
The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl bonds. This reaction is highly effective for the N-arylation of indoles, including those with electron-withdrawing substituents.
Table 3: Representative Conditions for Buchwald-Hartwig N-Arylation of this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Aryl Halide (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.0) | Xantphos (4.0) | 4-Bromotoluene (1.2) | Cs₂CO₃ (2.5) | Toluene | 110 | 12 | Typical range: 70-95% |
| 2 | Pd(OAc)₂ (2.0) | RuPhos (4.0) | 2-Chloropyridine (1.2) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 18 | Typical range: 65-90% |
| 3 | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | 1-Bromo-4-fluorobenzene (1.2) | LHMDS (2.5) | THF | 80 | 12 | Typical range: 75-98% |
Note: Yields are hypothetical and represent typical ranges for similar transformations. Experimental optimization is required.
Experimental Protocol: General Procedure for N-Arylation via Buchwald-Hartwig Amination
-
Charge a Schlenk tube with the palladium precursor, the ligand, and the base.
-
Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Introduce the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir for the designated time.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to ambient temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by flash column chromatography to obtain the N-aryl-3-(trifluoroacetyl)indole.
Visualizing Reaction Mechanisms and Workflows
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard experimental workflow for cross-coupling.
Application Notes and Protocols: Protecting Group Strategies for the Indole Nitrogen in 3-(Trifluoroacetyl)indole Reactions
Introduction
The indole nucleus is a prevalent scaffold in a vast array of biologically active compounds and pharmaceutical agents. The trifluoroacetyl group at the C-3 position of the indole ring is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. It serves as a key intermediate for the synthesis of more complex indole derivatives. However, the acidic nature of the N-H proton of the indole ring can interfere with many synthetic transformations, leading to undesired side reactions, reduced yields, and purification challenges.
This document provides a comprehensive guide to protecting group strategies for the indole nitrogen in reactions involving 3-(trifluoroacetyl)indole. It covers the selection, introduction, and removal of common protecting groups, offering detailed protocols and comparative data to aid researchers in devising robust synthetic routes. The choice of an appropriate protecting group is critical and depends on its stability to the reaction conditions required for subsequent transformations and the ease of its removal without affecting other functional groups.
Strategic Considerations for N-Protection
The decision to protect the indole nitrogen when working with this compound depends on the intended subsequent chemical transformation. Two primary scenarios are generally encountered:
-
Scenario A: N-Protection of this compound for Further Functionalization. In this case, the starting material is this compound, and the goal is to perform reactions at other positions of the indole nucleus (e.g., C-2, C-4, C-5, C-6, or C-7). The protecting group must be stable to the conditions of the subsequent reaction (e.g., metal-catalyzed cross-coupling, nitration, halogenation) and should be selectively removable.
-
Scenario B: Trifluoroacetylation of an N-Protected Indole. Here, an N-protected indole is the starting material, which is then trifluoroacetylated at the C-3 position. The protecting group must be stable to the trifluoroacetylation conditions, which typically involve reagents like trifluoroacetic anhydride (TFAA).
The nature of the N-protecting group—whether it is electron-donating or electron-withdrawing—can also influence the reactivity and regioselectivity of subsequent reactions[1].
Common Protecting Groups for the Indole Nitrogen
A variety of protecting groups have been developed for the indole nitrogen, each with its own set of advantages and disadvantages in terms of stability, ease of introduction, and conditions for removal. The most commonly employed protecting groups in indole chemistry include sulfonyl, carbamate, and alkyl/silyl groups[2].
Arylsulfonyl Protecting Groups (e.g., Tosyl - Ts)
-
Introduction: Arylsulfonyl groups are robust, electron-withdrawing protecting groups. They are typically introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base.
-
Stability: Tosyl-protected indoles are stable to a wide range of conditions, including strongly acidic and oxidative conditions.
-
Deprotection: Removal of the tosyl group requires harsh conditions, such as strong reducing agents (e.g., Mg/MeOH) or strong bases at elevated temperatures.
Carbamate Protecting Groups (e.g., Boc, Cbz, Fmoc)
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups due to its ease of introduction and removal under mild acidic conditions (e.g., trifluoroacetic acid)[3][4]. It is generally stable to basic and nucleophilic conditions.
-
Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases (e.g., piperidine).
Alkyl and Silyl Protecting Groups
-
Benzyl (Bn): The benzyl group is a stable protecting group that can be introduced via Williamson ether synthesis conditions. It is removed by catalytic hydrogenation.
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is stable to a variety of conditions and can be removed under acidic conditions or with fluoride ion sources[5].
-
Trialkylsilyl Groups (e.g., TIPS): These groups are often used to confer solubility and can be removed with fluoride ions. They are, however, labile to acidic conditions.
Data Presentation: Comparison of Protecting Groups
The following tables summarize key quantitative data for the introduction and removal of common indole nitrogen protecting groups.
Table 1: Conditions for the Protection of Indole Nitrogen
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP (cat.) | CH₂Cl₂ or THF | >95 | [6] |
| Ts | TsCl, NaH | DMF | 80-95 | General Protocol |
| SEM | SEMCl, NaH | DMF | 85-95 | [5] |
| Bn | BnBr, NaH | DMF | 80-90 | General Protocol |
Table 2: Conditions for the Deprotection of N-Protected Indoles
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA), rt | CH₂Cl₂ | >90 | [3] |
| Boc | Reflux | TFE or HFIP | ~100 | [4] |
| Ts | Mg, MeOH, reflux | Methanol | 60-80 | General Protocol |
| Ts | NaOH, reflux | aq. Dioxane | 50-70 | General Protocol |
| SEM | TBAF | THF | 80-95 | [5] |
| Bn | H₂, Pd/C | EtOH or EtOAc | >95 | General Protocol |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the indole nitrogen of this compound with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ or THF.
-
Add DMAP (0.1 equiv) to the solution.
-
Add (Boc)₂O (1.2 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(trifluoroacetyl)indole.
Protocol 2: Trifluoroacetylation of N-H Indole
This protocol is adapted for the synthesis of this compound from unprotected indole.
Materials:
-
Indole
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve indole (1.0 equiv) in anhydrous CH₂Cl₂ in a flask cooled to 0 °C.
-
Add pyridine (1.1 equiv) to the solution.
-
Add trifluoroacetic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Protocol 3: Deprotection of N-Boc-3-(trifluoroacetyl)indole using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-3-(trifluoroacetyl)indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-(trifluoroacetyl)indole (1.0 equiv) in CH₂Cl₂.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the mixture for 30-60 minutes, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected this compound.
Visualizations: Workflows and Decision Making
The following diagrams illustrate the strategic workflows and decision-making processes for employing protecting groups in the context of this compound chemistry.
Caption: General workflow for deciding on an N-protection strategy.
Caption: Key protection and deprotection transformations.
Caption: Decision tree for selecting a suitable protecting group.
Conclusion
The strategic use of nitrogen protecting groups is paramount for the successful synthesis of complex molecules derived from this compound. The choice of protecting group must be carefully considered based on the stability required for subsequent reaction steps and the conditions available for its eventual removal. Carbamate protecting groups, particularly Boc, offer a versatile option due to their stability to a wide range of non-acidic conditions and their facile removal. For reactions requiring harsh acidic conditions, more robust groups like tosyl may be necessary. The protocols and data provided in these notes are intended to serve as a practical guide for researchers to streamline their synthetic efforts and achieve their target molecules efficiently.
References
- 1. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.org [mdpi.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis and Purification of 3-(Trifluoroacetyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the large-scale synthesis and subsequent purification of 3-(Trifluoroacetyl)indole, a key intermediate in the synthesis of various pharmacologically active compounds. The synthesis is achieved through a robust Friedel-Crafts acylation of indole with trifluoroacetic anhydride. Purification to high purity is accomplished by recrystallization and, if necessary, column chromatography. These protocols are designed to be scalable for laboratory and pilot-plant production.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The trifluoroacetyl group at the 3-position of the indole ring serves as a versatile handle for further chemical modifications and is known to influence the biological activity of the resulting molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The primary synthetic route is the Friedel-Crafts acylation of indole, a classic and effective method for the introduction of acyl groups onto the indole nucleus. This document outlines a detailed procedure for this synthesis on a gram scale, followed by comprehensive purification protocols to obtain high-purity this compound suitable for further synthetic applications.
Synthesis of this compound
The synthesis of this compound is performed via a Friedel-Crafts acylation of indole with trifluoroacetic anhydride (TFAA).
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Gram-Scale Synthesis
Materials:
-
Indole
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indole (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution at 0 °C. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess TFAA and trifluoroacetic acid formed. Be cautious as CO2 gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Quantitative Data:
| Parameter | Value |
| Scale | Gram Scale |
| Typical Yield | 85-95% (crude) |
| Reaction Time | 3-6 hours |
| Reaction Temperature | 0 °C to room temperature |
Purification of this compound
The crude product can be purified by recrystallization or column chromatography to obtain high-purity material.
Purification Workflow
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 3-(Trifluoroacetyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of 3-(Trifluoroacetyl)indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound, and what are its main challenges?
A1: The most prevalent method is the Friedel-Crafts acylation of indole with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst.[1][2] The primary challenges associated with this method include:
-
Lack of Regioselectivity: Indole has two potential sites for electrophilic attack: the N1-position and the C3-position. Under certain conditions, competitive N-acylation can occur, leading to the formation of 1-(Trifluoroacetyl)indole and potentially 1,3-bis(Trifluoroacetyl)indole as byproducts.[3]
-
Polysubstitution: The electron-rich nature of the indole ring can lead to further acylation, although the deactivating effect of the first acyl group generally mitigates this.
-
Harsh Reaction Conditions: Traditional Friedel-Crafts reactions often require strong and moisture-sensitive Lewis acids, which can lead to degradation of the indole starting material and complications in the workup procedure.[1]
-
Indole Polymerization: Under strongly acidic conditions, indole is prone to polymerization, which significantly reduces the yield of the desired product.[4]
Q2: How can I improve the C3-regioselectivity of the trifluoroacetylation reaction?
A2: Achieving high C3-regioselectivity is a critical aspect of this synthesis. Here are some effective strategies:
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can significantly influence the regioselectivity. Milder Lewis acids are often preferred to minimize side reactions.
-
N-Protection: Protecting the indole nitrogen with a suitable group, such as a phenylsulfonyl or a Boc group, can effectively block N-acylation and direct the trifluoroacetylation exclusively to the C3 position.[4][5] The protecting group can be subsequently removed.
-
Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. Low temperatures are generally favored to control the reactivity and minimize byproduct formation.
Q3: What are some common side products, and how can I minimize their formation?
A3: Besides the desired this compound, several side products can form:
-
1-(Trifluoroacetyl)indole: This N-acylated isomer is a common byproduct. Its formation can be suppressed by using N-protected indole or by carefully selecting the Lewis acid and reaction conditions.
-
1,3-Bis(Trifluoroacetyl)indole: This di-acylated product can form if an excess of the acylating agent is used or under forcing conditions.
-
Polymeric materials: Indole polymerization is a significant issue, especially in the presence of strong acids.
To minimize these side products, it is recommended to use N-protected indole, employ milder Lewis acids, control the stoichiometry of the reagents, and maintain low reaction temperatures.
Q4: Are there alternative methods to Friedel-Crafts acylation for this synthesis?
A4: Yes, alternative methods exist, although they are less common. These can include:
-
Reaction with trifluoroacetylating agents without a strong Lewis acid: Some methods utilize alternative activators or reaction conditions to achieve acylation.
-
Multi-step synthetic routes: It is possible to introduce the trifluoroacetyl group through a sequence of reactions, for example, by first introducing a different functional group at the C3 position that can then be converted to the trifluoroacetyl group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield of this compound | 1. Inactive Lewis Acid: The Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnO) is moisture-sensitive and may have been deactivated. 2. Indole Polymerization: The reaction conditions are too harsh (e.g., strong acid, high temperature). 3. Poor Quality Reagents: The indole or trifluoroacetic anhydride may be impure. | 1. Use a fresh, anhydrous Lewis acid and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder Lewis acid, lower the reaction temperature, and consider N-protection of the indole. 3. Purify the indole (e.g., by recrystallization) and use freshly opened or distilled trifluoroacetic anhydride. |
| Formation of Significant Amounts of 1-(Trifluoroacetyl)indole (N-acylation) | 1. Reaction Conditions Favoring N-acylation: Use of a less sterically hindered base or a polar aprotic solvent can sometimes favor N-acylation. 2. Unprotected Indole: The free N-H group is susceptible to acylation. | 1. Optimize the reaction conditions, including the choice of Lewis acid and solvent. 2. Protect the indole nitrogen with a suitable protecting group (e.g., -SO₂Ph, -Boc) prior to acylation. |
| Presence of Multiple Spots on TLC, Including Potential Di-acylated Product | 1. Excess Trifluoroacetic Anhydride: Using a large excess of the acylating agent can lead to di-acylation. 2. High Reaction Temperature: Higher temperatures can promote further reactions. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of trifluoroacetic anhydride. 2. Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition and reaction. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Byproducts: The desired product and the N-acylated isomer may have similar polarities, making separation by column chromatography challenging. 2. Presence of Polymeric Material: Polymeric byproducts can interfere with the purification process. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Filter the crude reaction mixture to remove insoluble polymeric material before workup and purification. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the C3-acylation of indole with various acylating agents and catalysts, providing a comparative overview.
| Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield of 3-Acylindole (%) | Reference |
| Acetic Anhydride | BF₃·OEt₂ | DCM | Room Temp. | 2-3 h | 83 | [1] |
| Propionic Anhydride | BF₃·OEt₂ | DCM | Room Temp. | 2-3 h | 92 | [1] |
| Isobutyric Anhydride | BF₃·OEt₂ | DCM | Room Temp. | 2-3 h | 95 | [1] |
| Benzoic Anhydride | BF₃·OEt₂ | DCM | Room Temp. | 2-3 h | 76 | [1] |
| Acetyl Chloride | ZnO | [bmim][BF₄] | 0 °C | 1 h | 92 | [2] |
| Benzoyl Chloride | ZnO | [bmim][BF₄] | 0 °C | 1.5 h | 89 | [2] |
Experimental Protocols
Key Experiment: Regioselective 3-Acylation of Indole with an Anhydride using BF₃·OEt₂ [1]
Materials:
-
Indole (1.0 mmol)
-
Anhydride (e.g., Trifluoroacetic Anhydride) (1.2 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen), add the anhydride (1.2 mmol) at room temperature.
-
Slowly add boron trifluoride etherate (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-acylindole.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Friedel-Crafts Trifluoroacetylation of Indole.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Trifluoroacetylation of Substituted Indoles
Welcome to the technical support center for the trifluoroacetylation of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the trifluoroacetylation of indoles?
A1: The most common and widely used reagent for the trifluoroacetylation of indoles is trifluoroacetic anhydride (TFAA). Other reagents that can be used include ethyl trifluoropyruvate and trifluoroacetyl nitrate (for nitration, which involves TFAA in its preparation).[1][2]
Q2: What are the primary products of the trifluoroacetylation of an N-H indole?
A2: The reaction of an N-H indole with a trifluoroacetylating agent can lead to several products, primarily N-trifluoroacetylindole (N-acylation) and 3-trifluoroacetylindole (C-acylation). In some cases, 1,3-di-trifluoroacetylindole can also be formed, particularly with an excess of the acylating agent.[3]
Q3: How does the electronic nature of the substituents on the indole ring affect the outcome of the trifluoroacetylation?
A3: The electronic properties of the substituents on the indole ring significantly influence the regioselectivity and rate of the reaction. Electron-donating groups (EDGs) on the benzene ring of the indole generally enhance the nucleophilicity of the indole nucleus, favoring C3-acylation. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can lead to a preference for N-acylation or require more forcing conditions for C-acylation to occur.[4]
Q4: Can trifluoroacetylation be used as a protecting group strategy for the indole nitrogen?
A4: Yes, the trifluoroacetyl group can be used to protect the indole nitrogen. It is stable under various conditions but can be removed when desired, making it a useful protecting group in multi-step syntheses.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the trifluoroacetylation of substituted indoles.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate reagent stoichiometry.
-
Substrate Decomposition: The starting material or product may be unstable under the reaction conditions, especially if harsh acidic conditions are used.
-
Formation of Side Products: Competing side reactions may be consuming the starting material.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but be cautious of potential degradation.
-
Adjust Reagent Stoichiometry: Ensure that a sufficient excess of the trifluoroacetylating agent is used, typically 1.1 to 1.5 equivalents.
-
Control Reaction Temperature: For sensitive substrates, running the reaction at a lower temperature (e.g., 0 °C) may minimize degradation.
-
Use a Milder Catalyst: If using a Lewis acid, consider switching to a milder one to reduce the risk of side reactions and degradation.[5]
Issue 2: Incorrect Regioselectivity (e.g., obtaining the N-acylated product when the C3-acylated product is desired, or vice-versa)
Possible Causes:
-
Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base can significantly influence the N- versus C-acylation ratio.
-
Steric Hindrance: Bulky substituents at the C2 or N1 position can hinder acylation at the C3-position, favoring N-acylation.
Solutions:
-
For Preferential C3-Acylation:
-
Use of a Lewis acid catalyst (e.g., Y(OTf)₃) in an ionic liquid can favor C3-acylation.[3]
-
Running the reaction at a lower temperature can sometimes increase the selectivity for the thermodynamically favored C3-acylated product.
-
-
For Preferential N-Acylation:
-
The use of a strong base (e.g., NaH) to deprotonate the indole nitrogen prior to the addition of the acylating agent will direct the reaction to the nitrogen.
-
In the absence of a strong base, using a polar aprotic solvent may favor N-acylation.
-
Issue 3: Formation of a Di-acylated Side Product
Possible Cause:
-
Excess Acylating Agent: Using a large excess of the trifluoroacetylating agent can lead to the formation of the 1,3-di-trifluoroacetylated indole.[3]
Solution:
-
Control Stoichiometry: Carefully control the amount of the trifluoroacetylating agent used, typically aiming for 1.0 to 1.2 equivalents for mono-acylation. Add the reagent slowly to the reaction mixture to avoid localized high concentrations.
Issue 4: Formation of Unexpected Side Products (e.g., Spiroindolenines)
Possible Cause:
-
Reaction with Specific Substrates: Certain substituted indoles, particularly those with alkyl groups at the 1, 2, and 3 positions, can undergo rearrangement to form spiroindolenine derivatives upon trifluoroacetylation.
Solution:
-
Modify Reaction Conditions: Altering the solvent and temperature may disfavor the rearrangement pathway.
-
Protecting Group Strategy: If the indole is appropriately substituted, consider using a protecting group strategy to block unwanted reaction pathways.
Data Presentation
Table 1: Influence of Indole Substituents on the Yield of 3-Nitroindoles (a related reaction utilizing TFAA) [1]
| Entry | Indole Substrate (Substituent) | Product | Yield (%) |
| 1 | N-Boc | tert-butyl 3-nitro-1H-indole-1-carboxylate | 75 |
| 2 | N-Me | 1-methyl-3-nitro-1H-indole | 85 |
| 3 | N-Bn | 1-benzyl-3-nitro-1H-indole | 82 |
| 4 | 5-Me | 5-methyl-3-nitro-1H-indole | 88 |
| 5 | 5-OMe | 5-methoxy-3-nitro-1H-indole | 92 |
| 6 | 5-F | 5-fluoro-3-nitro-1H-indole | 78 |
| 7 | 5-Cl | 5-chloro-3-nitro-1H-indole | 80 |
| 8 | 5-Br | 5-bromo-3-nitro-1H-indole | 81 |
| 9 | 6-Cl | 6-chloro-3-nitro-1H-indole | 79 |
Table 2: Optimization of N-Trifluoroacetylation of Indoles [6][7]
| Entry | Me₃N·BH₃ (equiv) | TFA (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 24 | MeCN | rt | 10 | 15 |
| 2 | 0.5 | 24 | MeCN | 50 | 10 | 47 |
| 3 | 0.5 | 24 | MeCN | 80 | 10 | 82 |
| 4 | 0.5 | 24 | MeCN | 100 | 3 | 87 (85 isolated) |
| 5 | 0.5 | 24 | MeCN | 120 | 10 | 88 |
| 6 | 0.5 | 24 | MeCN | 140 | 10 | 85 |
Experimental Protocols
Protocol 1: General Procedure for C3-Trifluoroacetylation of Indole
This protocol is a general guideline and may require optimization for specific substituted indoles.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted indole (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 mmol, 1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Trifluoroacetylation of Indoles[7]
This protocol is adapted for the N-trifluoroacetylation of indolines, which can be formed in situ from indoles.
-
Reaction Setup: To a solution of the indole (0.2 mmol) in acetonitrile (1 mL) in a sealed tube, add trifluoroacetic acid (24.0 equivalents) and trimethylamine borane (0.5 equivalents).
-
Heating: Heat the reaction mixture to 100 °C for 3 hours.
-
Cooling and Quenching: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired N-trifluoroacetylated product.
Mandatory Visualizations
Caption: General reaction pathways for the trifluoroacetylation of indoles.
Caption: Troubleshooting logic for trifluoroacetylation of indoles.
Caption: General experimental workflow for C3-trifluoroacetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-mediated trifluoroacetylation of indoles with ethyl trifluoropyruvate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]
Technical Support Center: Optimization of Indole Trifluoroacetylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoroacetylation of indoles.
Troubleshooting Guide
This guide addresses common issues encountered during the trifluoroacetylation of indoles, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient catalyst or reagent activity. | - Ensure the use of a high-purity palladium catalyst, such as Pd(hfac)₂, which has shown to be effective.[1][2]- For metal-free approaches, verify the quality and stoichiometry of reagents like trifluoroacetic acid and trimethylamine borane.[3][4]- In Friedel-Crafts reactions, ensure the fluorinated acetic acid is of appropriate concentration and purity.[5][6] |
| Suboptimal reaction temperature. | - The optimal temperature can be substrate-dependent. While 80°C has been successful in some palladium-catalyzed systems, adjusting the temperature up or down may be necessary.[1][2]- For reactions involving trimethylamine borane, temperatures around 100-120°C have proven effective.[3] | |
| Incorrect solvent. | - The choice of solvent is critical. THF has been shown to be effective in palladium-catalyzed reactions.[2]- Acetonitrile is a suitable solvent for metal-free reductive trifluoroacetylation.[3][4] | |
| Presence of inhibiting functional groups on the indole substrate. | - Highly electron-withdrawing groups on the indole ring can deactivate it towards electrophilic attack.- Steric hindrance, particularly at the C2 or N1 positions, can impede the reaction. Consider using alternative synthetic routes for highly substituted indoles.[1] | |
| Formation of Side Products/Impurities | N-trifluoroacetylation vs. C3-trifluoroacetylation. | - The regioselectivity can be controlled by the choice of reagents and reaction conditions. For N-trifluoroacetylation, methods employing trimethylamine borane and trifluoroacetic acid are effective.[3][4]- For C3-trifluoroacetylation, Friedel-Crafts conditions using fluorinated acetic acids can be employed.[5][6] |
| Decomposition of reagents or starting materials. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if using oxygen-sensitive reagents or catalysts.[1][2]- Avoid excessively high temperatures which can lead to degradation. | |
| Poor Regioselectivity | Competing reaction at different positions of the indole ring. | - For C3-trifluoroacetylation, the use of trifluoroacetic anhydride can lead to the formation of trifluoroacetyl nitrate in the presence of a nitrate source, which is a potent electrophile for the C3 position.[7][8][9]- Protecting the N1 position of the indole can prevent N-acylation and direct the reaction to the C3 position. |
| Reaction Stalls Before Completion | Insufficient reagent or catalyst loading. | - Re-evaluate the stoichiometry of your reagents. An excess of the trifluoroacetylating agent may be necessary.- For catalytic reactions, ensure the catalyst loading is adequate (e.g., 10 mol% for some palladium catalysts).[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the trifluoroacetylation of indoles?
A1: Common reagents include trifluoroacetic anhydride (TFAA), trifluoroacetic acid (TFA), and fluorinated acetic acids.[5][6][10] In some methods, these are used in conjunction with catalysts or other reagents. For instance, TFA can be used with trimethylamine borane for reductive N-trifluoroacetylation.[3][4] Trifluoroacetic anhydride is often used with a nitrate source to generate trifluoroacetyl nitrate in situ for C3-nitration, which is a related electrophilic substitution.[7][8][9]
Q2: How can I control whether trifluoroacetylation occurs at the N1 or C3 position of the indole?
A2: Control of regioselectivity is a key aspect of indole functionalization.
-
For N-trifluoroacetylation: A metal-free reductive approach using trifluoroacetic acid and trimethylamine borane has been shown to selectively produce N-trifluoroacetylated indolines.[3][4]
-
For C3-trifluoroacetylation: Friedel-Crafts conditions using fluorinated acetic acids under catalyst- and additive-free conditions can yield 3-acylindoles.[5][6] The mechanism involves an electrophilic attack at the electron-rich C3 position.
Q3: What are the optimal conditions for a palladium-catalyzed trifluoroacetylation?
A3: While specific conditions are substrate-dependent, a good starting point for a palladium-catalyzed reaction involves using Pd(hfac)₂ as the catalyst, PPh₃ as the ligand, and Na₂CO₃ as the base in a solvent mixture like THF/PhCF₃ at 80°C under a nitrogen atmosphere.[1][2]
Q4: Are there any catalyst-free methods for indole trifluoroacetylation?
A4: Yes, catalyst-free methods are available. One approach involves the direct reaction of indoles with fluorinated acetic acids to synthesize fluoromethyl indol-3-yl ketones, with water as the only byproduct.[5][6] Another metal-free method utilizes trimethylamine borane and trifluoroacetic acid.[3][4][11]
Quantitative Data Summary
The following tables summarize the optimization of reaction conditions from various studies.
Table 1: Optimization of Palladium-Catalyzed Trifluoroacetylation [1][2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₃PO₄ (2.0) | Toluene | 80 | ND |
| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₃PO₄ (2.0) | Dioxane | 80 | ND |
| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₃PO₄ (2.0) | THF | 80 | 37 |
| 4 | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | THF/PhCF₃ | 80 | 47 |
| 5 | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | THF/PhCF₃ | 110 | 35 |
| 6 | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | THF/PhCF₃ | 60 | 28 |
ND = Not Detected
Table 2: Optimization of Metal-Free N-Trifluoroacetylation [3]
| Entry | Amine-Borane (equiv.) | TFA (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₃N-BH₃ (0.5) | 10.0 | 100 | 3 | 74 |
| 2 | Me₃N-BH₃ (0.5) | 10.0 | 100 | 3 | 87 |
| 3 | Me₃N-BH₃ (0.3) | 10.0 | 100 | 10 | 57 |
| 4 | Me₃N-BH₃ (0.5) | 24.0 | 100 | 3 | 86 |
| 5 | Me₃N-BH₃ (0.5) | 24.0 | 120 | 10 | 88 |
| 6 | Me₃N-BH₃ (0.5) | 24.0 | 140 | 10 | 85 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Trifluoroacetylation of Alkenes to form Indoles [1]
-
To a dried Schlenk tube, add the alkene substrate (0.2 mmol), trifluoroacetimidoyl chloride (0.4 mmol), Pd(hfac)₂ (10 mol%), PPh₃ (20 mol%), and Na₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add THF/PhCF₃ (2.0 mL, v/v = 4/1) via syringe.
-
Stir the reaction mixture at 80°C for 48 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired indole product.
Protocol 2: Metal-Free N-Trifluoroacetylation of Indoles [3]
-
To a reaction vial, add the indole substrate (0.2 mmol), and acetonitrile (1.0 mL).
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Add trifluoroacetic acid (24.0 equiv.) and trimethylamine borane (0.5 equiv.).
-
Seal the vial and heat the reaction mixture at 120°C for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for indole trifluoroacetylation.
Caption: Plausible mechanism for electrophilic trifluoroacetylation.[10]
References
- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions [agris.fao.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Navigating the Reaction of Indole with Trifluoroacetic Anhydride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the reaction of indole with trifluoroacetic anhydride (TFAA). This guide aims to help you understand byproduct formation, optimize reaction conditions, and effectively characterize your products.
Frequently Asked Questions (FAQs)
Q1: What are the expected products and major byproducts when reacting indole with trifluoroacetic anhydride?
The primary product of the reaction between indole and trifluoroacetic anhydride is typically the N-acylated product, N-trifluoroacetylindole . However, due to the electrophilic nature of the reagent and the reactivity of the indole ring, several byproducts can be formed.
The most common byproduct is the C-acylated isomer, 3-(trifluoroacetyl)indole , which arises from Friedel-Crafts acylation at the electron-rich C-3 position of the indole nucleus. Under certain conditions, 1,3-bis(trifluoroacetyl)indole can also be formed as a di-acylated byproduct.
Furthermore, the reaction generates trifluoroacetic acid (TFA) as a byproduct, which can lead to the acid-catalyzed oligomerization or polymerization of indole . These oligomers are often complex mixtures and can be a significant source of yield loss and purification challenges.
Q2: How can I favor the formation of N-trifluoroacetylindole over the C-3 acylated byproduct?
To selectively synthesize N-trifluoroacetylindole, the key is to deprotonate the indole nitrogen, making it a more potent nucleophile than the C-3 position. This can be achieved by:
-
Using a non-nucleophilic base: Employing a base such as pyridine, triethylamine, or sodium hydride can effectively deprotonate the indole N-H, promoting N-acylation. Pyridine can also serve as the solvent for the reaction.
-
Controlling the reaction temperature: Running the reaction at low temperatures (e.g., 0 °C) can help to control the reactivity of the TFAA and improve selectivity.
Q3: What conditions favor the formation of this compound?
The formation of the C-3 acylated product is favored under conditions that promote electrophilic aromatic substitution. This typically involves:
-
Absence of a strong base: Without a base to deprotonate the nitrogen, the C-3 position of the indole ring is more susceptible to electrophilic attack.
-
Use of a Lewis acid catalyst: While TFAA is highly reactive, a Lewis acid could further enhance the electrophilicity of the trifluoroacetyl group, though this may also increase the formation of polymeric byproducts.
Q4: I am observing a significant amount of dark, insoluble material in my reaction. What is it and how can I avoid it?
The formation of a dark, insoluble material is likely due to the polymerization of indole. This is often initiated by the trifluoroacetic acid generated during the reaction. To minimize polymerization:
-
Use a base: As mentioned, a base will neutralize the generated TFA, preventing the acidic conditions that promote polymerization.
-
Control stoichiometry: Use of a minimal excess of TFAA can help reduce the amount of acid generated.
-
Maintain low temperatures: Lowering the reaction temperature can slow down the rate of polymerization.
-
Dilute conditions: Running the reaction at a lower concentration may also help to reduce the extent of intermolecular polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Formation of multiple byproducts (N-acylated, C-acylated, di-acylated).- Polymerization of indole.- Incomplete reaction. | - Optimize reaction conditions (base, solvent, temperature) to favor the desired product (see FAQs).- Use a base to prevent polymerization.- Monitor the reaction by TLC or LC-MS to ensure completion. |
| Mixture of N- and C-acylated products | - Suboptimal reaction conditions (e.g., insufficient base, high temperature). | - Increase the amount of base (e.g., use pyridine as solvent).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Purify the mixture using column chromatography on silica gel. |
| Formation of a dark, tar-like substance | - Acid-catalyzed polymerization of indole. | - Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture.- Use an inert, anhydrous solvent.- Maintain a low reaction temperature. |
| Difficulty in purifying the product | - Presence of closely eluting isomers.- Contamination with polymeric material. | - Utilize a suitable chromatography solvent system (e.g., hexane/ethyl acetate gradient) for better separation of isomers.- Consider a pre-purification step, such as precipitation of the desired product or filtration to remove insoluble polymers. |
Product Characterization Data
Accurate identification of the desired product and byproducts is crucial. Below is a summary of expected analytical data.
Table 1: Summary of Product and Byproduct Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (approx. ppm in CDCl₃) | Key ¹³C NMR Signals (approx. ppm in CDCl₃) |
| N-trifluoroacetylindole | C₁₀H₆F₃NO | 213.16 | 8.5-8.6 (d, H4), 7.6-7.7 (d, H7), 7.3-7.5 (m, H5, H6), 7.2-7.3 (d, H2), 6.7-6.8 (d, H3) | ~160 (C=O), 136 (C7a), 129 (C3a), 125 (C5), 124 (C6), 121 (C4), 117 (q, CF₃), 115 (C7), 108 (C3), 107 (C2) |
| This compound | C₁₀H₆F₃NO | 213.16 | 8.3-8.4 (br s, NH), 8.2-8.3 (d, H4), 7.8-7.9 (d, H2), 7.4-7.5 (m, H7, H5, H6) | ~178 (C=O), 137 (C7a), 135 (C2), 126 (C3a), 124 (C6), 123 (C5), 122 (C4), 117 (q, CF₃), 112 (C7), 111 (C3) |
| 1,3-bis(trifluoroacetyl)indole | C₁₂H₅F₆NO₂ | 309.17 | Signals will be shifted downfield compared to mono-acylated products. | Two C=O signals, two CF₃ signals. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Selective Synthesis of N-trifluoroacetylindole
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Materials: Indole, trifluoroacetic anhydride (TFAA), pyridine (anhydrous), dichloromethane (DCM, anhydrous).
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Procedure: a. Dissolve indole (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 20% ethyl acetate in hexane). e. Upon completion, quench the reaction with water and extract the product with dichloromethane. f. Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound
-
Materials: Indole, trifluoroacetic anhydride (TFAA), dichloromethane (DCM, anhydrous).
-
Procedure: a. Dissolve indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere. b. Cool the solution to 0 °C. c. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. d. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. e. Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution. f. Separate the organic layer, and extract the aqueous layer with dichloromethane. g. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. h. Filter and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the reaction, the following diagrams illustrate the key transformations.
Caption: Reaction pathways of indole with trifluoroacetic anhydride.
Caption: General experimental workflow for indole trifluoroacetylation.
Technical Support Center: Purification of 3-(Trifluoroacetyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(Trifluoroacetyl)indole from reaction byproducts.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low yield of this compound after synthesis and work-up.
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Possible Cause 1: Incomplete Reaction. The Friedel-Crafts acylation of indole with trifluoroacetic anhydride may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure a sufficient reaction time and appropriate temperature as per your established protocol.
-
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Possible Cause 2: Formation of Byproducts. Significant formation of side products, such as 1-(Trifluoroacetyl)indole and 1,3-di(trifluoroacetyl)indole, can reduce the yield of the desired C-3 acylated product.
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Solution: Optimize reaction conditions to favor C-3 acylation. This may involve adjusting the reaction temperature, the order of reagent addition, or the choice of solvent.
-
-
Possible Cause 3: Product Loss During Work-up. this compound may be lost during the aqueous work-up if the pH is too high, leading to hydrolysis of the trifluoroacetyl group.
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Solution: Maintain a neutral or slightly acidic pH during the work-up. Use a saturated sodium bicarbonate solution carefully for quenching and avoid strong bases.
-
Problem 2: Difficulty in separating this compound from byproducts by column chromatography.
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Possible Cause 1: Inappropriate Solvent System. The chosen eluent may not provide adequate separation between the product and impurities.
-
Solution: Optimize the solvent system for column chromatography. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to achieve better separation. Refer to the Experimental Protocols section for a recommended gradient.
-
-
Possible Cause 2: Co-elution of Byproducts. The N-acylated isomer, 1-(Trifluoroacetyl)indole, can have a similar polarity to the desired product, leading to co-elution.
-
Solution: Use a shallow gradient during column chromatography to improve resolution. Monitor fractions closely by TLC. If separation is still challenging, consider recrystallization of the mixed fractions.
-
-
Possible Cause 3: Product Degradation on Silica Gel. The slightly acidic nature of silica gel may cause degradation of sensitive indole derivatives.
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Solution: If degradation is suspected, deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.
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Problem 3: Oily product obtained after purification instead of a solid.
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Possible Cause 1: Presence of Residual Solvent. Incomplete removal of the chromatography eluent or recrystallization solvent can result in an oily product.
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Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
-
Possible Cause 2: Impurities Lowering the Melting Point. The presence of byproducts can act as an impurity, leading to a lower melting point and potentially an oily appearance.
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Solution: Re-purify the product using a different method. If column chromatography was used initially, try recrystallization.
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Problem 4: Coloration of the final product (e.g., pink or brown).
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Possible Cause 1: Oxidation of the Indole Ring. Indole and its derivatives can be susceptible to air oxidation, leading to colored impurities.
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Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during prolonged heating or storage. Storing the final product in a dark, cool, and inert environment is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are the N-acylated isomer, 1-(Trifluoroacetyl)indole , and the di-acylated product, 1,3-di(trifluoroacetyl)indole . The formation of these byproducts is a result of the competitive acylation at the C-3 and N-1 positions of the indole ring.
Q2: How can I monitor the progress of the purification by TLC?
A2: You can use a TLC plate coated with silica gel F254 and a mobile phase of hexane:ethyl acetate (e.g., in a 4:1 or 3:1 ratio). The spots can be visualized under a UV lamp at 254 nm. The desired this compound is typically more polar than the starting indole and less polar than highly polar impurities.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for column chromatography is a gradient of ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate to elute the desired product.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective purification method. A mixture of a solvent in which the compound is soluble (like acetone or ethyl acetate) and a non-solvent in which it is poorly soluble (like hexane) is often effective. Refer to the Experimental Protocols section for a detailed procedure.
Q5: Is the trifluoroacetyl group stable during purification?
A5: The trifluoroacetyl group is generally stable under neutral and acidic conditions. However, it can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures. It is advisable to avoid strong bases during work-up and purification.
Data Presentation
Table 1: TLC Data for this compound and Related Compounds
| Compound | Typical Rf Value (4:1 Hexane:Ethyl Acetate) | Visualization |
| Indole (Starting Material) | ~0.6 | UV (254 nm), p-Anisaldehyde stain |
| This compound | ~0.4 | UV (254 nm) |
| 1-(Trifluoroacetyl)indole | ~0.5 | UV (254 nm) |
| 1,3-di(Trifluoroacetyl)indole | ~0.7 | UV (254 nm) |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Use a glass column packed with silica gel (230-400 mesh). The amount of silica gel should be approximately 50 times the weight of the crude product.
-
Wet pack the column with the starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent.
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Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
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95:5 hexane:ethyl acetate (2 column volumes)
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90:10 hexane:ethyl acetate (5 column volumes)
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80:20 hexane:ethyl acetate (until the product has completely eluted)
-
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
A suitable solvent system is a mixture of acetone and hexane.
-
-
Procedure:
-
Dissolve the impure this compound in a minimal amount of hot acetone.
-
While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy.
-
Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Relationship between desired product and common byproducts.
Stability of 3-(Trifluoroacetyl)indole under acidic and basic workup conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 3-(Trifluoroacetyl)indole during acidic and basic workup conditions. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a ketone and is generally stable under neutral conditions. However, its stability can be compromised under strong acidic or basic conditions, particularly at elevated temperatures. The electron-withdrawing nature of the trifluoroacetyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.
Q2: Can I use a strong acid to wash my organic layer containing this compound?
Extreme caution is advised when using strong acids. While a quick wash with a dilute, cold, strong acid (e.g., 1M HCl) may be tolerated, prolonged exposure or the use of concentrated strong acids can lead to the degradation of the indole ring itself, potentially causing polymerization or the formation of undesired side products.
Q3: Is this compound stable to basic workup conditions?
This compound is susceptible to hydrolysis under basic conditions, which would result in the cleavage of the trifluoroacetyl group to form indole-3-carboxylic acid and ultimately indole. Mild basic conditions, such as a wash with saturated sodium bicarbonate solution, are generally well-tolerated, especially at low temperatures and with short exposure times.[1] However, stronger bases like sodium hydroxide or potassium carbonate can readily induce hydrolysis.
Q4: What are the likely degradation products of this compound under harsh acidic or basic conditions?
Under strong acidic conditions, the primary concern is the degradation of the indole ring, which can lead to a complex mixture of polymeric materials. Under basic conditions, the main degradation product is indole, formed via hydrolysis of the trifluoroacetyl group.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound After Acidic Workup
| Possible Cause | Troubleshooting Step |
| Degradation of the Indole Ring: Prolonged contact with strong acid or use of concentrated acid. | - Use a milder acid (e.g., saturated NH4Cl solution).- Perform the wash quickly and at a low temperature (0-5 °C).- Neutralize the organic layer immediately after the acid wash with a mild base (e.g., saturated NaHCO3 solution). |
| Compound Partitioning into the Aqueous Layer: Protonation of the indole nitrogen may increase aqueous solubility. | - Ensure the aqueous layer is thoroughly back-extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Adjust the pH of the aqueous layer to be neutral or slightly basic before back-extraction. |
Issue 2: Presence of Indole as a Major Impurity After Basic Workup
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Trifluoroacetyl Group: Use of a strong base (e.g., NaOH, K2CO3) or prolonged exposure to a milder base. | - Use a milder base for washing, such as saturated sodium bicarbonate solution.- Perform the wash quickly and at a low temperature (0-5 °C).- If a stronger base is required to remove acidic impurities, use it judiciously and monitor the reaction by TLC or LC-MS. |
| Elevated Temperature During Workup: Increased temperature accelerates the rate of hydrolysis. | - Ensure all workup steps are performed at or below room temperature, preferably at 0-5 °C. |
Data Presentation
The following table summarizes the expected stability of this compound under various workup conditions. This data is inferred from the general behavior of 3-acylindoles and related compounds.
| Workup Condition | Reagent | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | 1M HCl | Room Temp | Moderate | Minor indole ring degradation |
| Conc. HCl | Room Temp | Low | Significant indole ring degradation/polymerization | |
| Saturated NH4Cl | Room Temp | High | None expected | |
| Basic | Saturated NaHCO3 | Room Temp | High | Minimal hydrolysis to indole |
| 1M Na2CO3 | Room Temp | Moderate | Hydrolysis to indole | |
| 1M NaOH | Room Temp | Low | Significant hydrolysis to indole |
Experimental Protocols
Protocol 1: Standard Mild Basic Workup
This protocol is recommended for the general purification of this compound to remove acidic impurities.
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO3) solution.
-
Gently shake the separatory funnel, venting frequently to release any evolved gas.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
Protocol 2: Cautious Mild Acidic Workup
This protocol should be used with care to remove basic impurities.
-
Cool the organic reaction mixture to 0-5 °C in an ice bath.
-
Add an equal volume of pre-chilled 1M hydrochloric acid (HCl).
-
Shake the separatory funnel gently and briefly (no more than 30 seconds).
-
Immediately separate the layers.
-
Wash the organic layer with an equal volume of cold, saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of cold brine.
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
Visualizations
References
Preventing the hydrolysis of the trifluoroacetyl group during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the trifluoroacetyl (TFA) protecting group. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the trifluoroacetyl (TFA) group?
The trifluoroacetyl group is known for its unique stability profile, making it a valuable tool in multi-step organic synthesis.[1] Its stability is primarily dictated by the pH of the reaction medium.
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Acidic Conditions: The TFA group is highly stable in strongly acidic conditions.[2] This allows for the selective removal of acid-labile protecting groups, such as Boc and trityl, while the TFA group remains intact.[1][3]
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Basic Conditions: The TFA group is readily cleaved under mild basic or reductive conditions.[2] This lability to base allows for its selective removal in the presence of acid-stable protecting groups.[3]
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Orthogonality: The TFA group is orthogonal to many common acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), enabling selective deprotection strategies in complex syntheses.[2][3]
Q2: Under what specific conditions will the trifluoroacetyl group be cleaved?
The trifluoroacetyl group is susceptible to cleavage under basic conditions. The strong electron-withdrawing effect of the trifluoromethyl group renders the carbonyl carbon highly electrophilic and prone to nucleophilic attack.[2] Common conditions for TFA group removal include:
-
Mild aqueous base (e.g., K₂CO₃, Na₂CO₃, or LiOH in a methanol/water mixture).
-
Ammonia in methanol.
-
Sodium borohydride in ethanol.
Q3: I am observing undesired cleavage of my trifluoroacetyl group. What are the likely causes and how can I prevent it?
Unintended hydrolysis of a trifluoroacetyl group can lead to side reactions and reduced yields. Here are some common causes and troubleshooting tips:
-
Basic Reagents or Conditions: The most common cause of TFA group cleavage is the presence of basic reagents or a basic reaction environment. Even seemingly neutral conditions can become basic enough to cause slow hydrolysis over time.
-
Solution: Carefully scrutinize all reagents and reaction conditions for any basic components. If a base is required for a subsequent step, consider protecting the TFA-functionalized moiety until after the basic step is complete. Alternatively, explore alternative, non-basic reaction pathways.
-
-
Amine Nucleophiles: Primary and secondary amines can act as nucleophiles and cleave the TFA group.
-
Solution: If the presence of an amine is unavoidable, consider performing the reaction at a lower temperature to reduce the rate of nucleophilic attack on the trifluoroacetyl group.
-
-
Extended Reaction Times in Protic Solvents: Prolonged reaction times in protic solvents, even under neutral pH, can sometimes lead to slow hydrolysis.
-
Solution: Monitor the reaction progress closely and minimize the reaction time. Ensure the solvent is anhydrous if the reaction chemistry allows.
-
Troubleshooting Guide
Problem: My trifluoroacetyl group is being removed during a reaction where it should be stable.
This guide will help you diagnose and resolve the issue of unintended trifluoroacetyl group hydrolysis.
Data Presentation
Table 1: Qualitative Stability of the Trifluoroacetyl Group to Common Reagents
This table provides a general overview of the compatibility of the trifluoroacetyl group with various classes of reagents. The stability can be influenced by specific reaction conditions such as temperature, solvent, and reaction time.
| Reagent Class | Examples | Stability of Trifluoroacetyl Group |
| Strong Acids | TFA, HCl, H₂SO₄ | Generally Stable |
| Weak Acids | Acetic Acid | Generally Stable |
| Strong Bases | NaOH, KOH, LiOH | Labile (Cleaved) |
| Weak Bases | K₂CO₃, Na₂CO₃, NEt₃, Pyridine | Labile (Cleaved) |
| Reducing Agents | H₂/Pd, NaBH₄, LiAlH₄ | Generally Stable to H₂/Pd. Cleaved by NaBH₄ and LiAlH₄. |
| Oxidizing Agents | m-CPBA, KMnO₄, CrO₃ | Generally Stable |
| Nucleophiles | Primary/Secondary Amines, Hydrazine | Labile (Cleaved) |
| Organometallics | Grignard Reagents, Organolithiums | Labile (Cleaved) |
Data compiled from qualitative observations in organic synthesis literature.[4]
Experimental Protocols
Protocol 1: Standard Cleavage of a Trifluoroacetyl Group
This protocol describes a general method for the removal of a trifluoroacetyl group from an amine using mild basic conditions.
Materials:
-
N-trifluoroacetylated compound
-
Methanol
-
Water
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).
-
Add 1.5 to 3 equivalents of potassium carbonate or sodium carbonate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Example Reaction with a Stable Trifluoroacetyl Group (Friedel-Crafts Acylation)
This protocol illustrates a reaction where the trifluoroacetyl group remains intact under acidic conditions.
Materials:
-
N-(trifluoroacetyl)-aniline
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(trifluoroacetyl)-aniline in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Carefully add aluminum chloride (2.5 equivalents) to the stirred solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding it to ice-cold 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Mandatory Visualizations
References
Troubleshooting low yields in the synthesis of 3-(Trifluoroacetyl)indole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(trifluoroacetyl)indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The most common method is the Friedel-Crafts acylation of an indole with trifluoroacetic anhydride (TFAA). This reaction is typically carried out in the presence of a Lewis acid catalyst or a base such as pyridine. The C-3 position of the indole ring is the most nucleophilic and, therefore, the most likely site of acylation.
Q2: Why am I getting N-acylation instead of the desired C-3 acylation?
A2: N-acylation can compete with or even dominate C-3 acylation, particularly with N-unsubstituted indoles. The use of a base like pyridine often favors N-acylation. To promote C-3 acylation, a Lewis acid catalyst can be employed, which activates the TFAA and directs the acylation to the C-3 position. Protecting the indole nitrogen with a suitable protecting group prior to acylation can also ensure C-3 selectivity.
Q3: What are some common side products in this reaction?
A3: Besides the N-acylated product, other side products can include diacylated indoles (at both the N-1 and C-3 positions), and polymeric materials resulting from the high reactivity of indoles under acidic conditions. If the reaction temperature is too high, decomposition of the starting material or product can also occur.[1]
Q4: Can I use trifluoroacetic acid (TFA) directly for the acylation?
A4: While trifluoroacetic acid is a strong acid, it is generally not reactive enough to directly acylate indoles. Trifluoroacetic anhydride (TFAA) is the preferred reagent as it is a much stronger electrophile.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the trifluoroacetylation of indoles can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Reagents | Trifluoroacetic anhydride is highly reactive and susceptible to hydrolysis. Use freshly opened or distilled TFAA. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Sub-optimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition. It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm to room temperature, monitoring the reaction by TLC. |
| Inappropriate Solvent | The choice of solvent can influence the reaction outcome. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. A solvent screen may be necessary to find the optimal medium for your specific indole derivative. |
| Electron-Withdrawing Groups on the Indole Ring | Indoles with strongly electron-withdrawing substituents on the benzene ring are less nucleophilic and may react slowly or not at all under standard conditions. In such cases, using a stronger Lewis acid catalyst or higher reaction temperatures may be necessary. |
| Steric Hindrance | Bulky substituents at the C-2 position of the indole can sterically hinder the approach of the acylating agent to the C-3 position, leading to lower yields.[1] |
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the desired this compound. What are these byproducts and how can I improve the purification?
Answer: The formation of multiple products is a common issue. Understanding the potential side reactions is key to optimizing the reaction and purification.
| Potential Byproduct | Formation Mechanism | Mitigation and Purification Strategy |
| 1-(Trifluoroacetyl)indole (N-acylation) | Direct reaction of the indole nitrogen with TFAA, often favored in the presence of a non-coordinating base. | To favor C-3 acylation, use a Lewis acid catalyst. If N-acylation is the major product, consider protecting the indole nitrogen before acylation. For purification, the N-acyl and C-acyl isomers often have different polarities and can be separated by column chromatography. |
| 1,3-Bis(trifluoroacetyl)indole | Further reaction of the initially formed this compound at the nitrogen position. | Use a stoichiometric amount of TFAA. Adding the TFAA slowly to the reaction mixture can also help to minimize this side product. Column chromatography can be used for separation. |
| Polymeric Materials | Indoles can polymerize under strongly acidic conditions. | Run the reaction at a lower temperature and ensure that the addition of reagents is controlled to avoid localized high concentrations of acid. Pre-treating the silica gel for column chromatography with a small amount of a non-polar solvent can help in the purification of acid-sensitive compounds. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific indole derivatives.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the indole (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, slowly add trifluoroacetic anhydride (1.1 - 1.5 eq.). If a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is used, it should be added prior to the TFAA. If a base like pyridine is used, it is typically added along with the indole.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
The following tables summarize optimization data for related reactions, which can serve as a starting point for optimizing the synthesis of this compound derivatives.
Table 1: Optimization of Reaction Conditions for a Palladium-Catalyzed Synthesis of 2-CF₃-Indole Derivatives.[1]
| Entry | Solvent | Base (equiv.) | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Dioxane | Na₃PO₄ (2.0) | Pd(OAc)₂ | 80 | 15 |
| 2 | Toluene | Na₃PO₄ (2.0) | Pd(OAc)₂ | 80 | 23 |
| 3 | DCE | Na₃PO₄ (2.0) | Pd(OAc)₂ | 80 | 26 |
| 4 | THF | Na₃PO₄ (2.0) | Pd(OAc)₂ | 80 | 37 |
| 5 | MeCN | Na₃PO₄ (2.0) | Pd(OAc)₂ | 80 | 18 |
| 6 | THF | K₃PO₄ (2.0) | Pd(OAc)₂ | 80 | 35 |
| 7 | THF | Cs₂CO₃ (2.0) | Pd(OAc)₂ | 80 | 41 |
| 8 | THF | Na₂CO₃ (2.0) | Pd(OAc)₂ | 80 | 47 |
| 9 | THF | Et₃N (2.0) | Pd(OAc)₂ | 80 | 21 |
| 10 | THF | Na₂CO₃ (2.0) | Pd(dppf)Cl₂ | 80 | 33 |
| 11 | THF | Na₂CO₃ (2.0) | Pd(PPh₃)₄ | 80 | 38 |
| 12 | THF | Na₂CO₃ (2.0) | Pd(hfac)₂ | 80 | 51 |
| 19 | THF | Na₂CO₃ (2.0) | Pd(hfac)₂ | 60 | 45 |
| 20 | THF | Na₂CO₃ (2.0) | Pd(hfac)₂ | 110 | 42 |
| 21 | THF/PhCF₃ (4/1) | Na₂CO₃ (2.0) | Pd(hfac)₂ | 80 | 58 |
Reaction conditions: trifluoroacetimidoyl chloride (0.4 mmol), alkene (0.2 mmol), Pd catalyst (10 mol%), ligand (20 mol%), base (2.0 equiv.) in solvent (2.0 mL) under N₂ atmosphere for 48 h. Isolated yields.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Reaction mechanism for C-3 trifluoroacetylation.
References
Managing steric hindrance in reactions of 3-(Trifluoroacetyl)indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Trifluoroacetyl)indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage steric hindrance and other challenges in your chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low yields in nucleophilic addition to the trifluoroacetyl carbonyl group, and how can I improve it?
A1: Low yields in nucleophilic additions to the ketone of this compound are often a direct consequence of steric hindrance. The bulky trifluoroacetyl group, combined with the indole ring, can impede the approach of nucleophiles to the electrophilic carbonyl carbon.[1][2] The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, but this is often counteracted by steric factors.[3]
Troubleshooting Steps:
-
Assess Nucleophile Size: Bulky nucleophiles will struggle to access the carbonyl carbon.[2] If possible, consider using a smaller, less sterically demanding nucleophile.
-
Optimize the Catalyst: For certain reactions, like additions of organoboron reagents, the choice of catalyst or additive is crucial. The use of additives like DABCO has been shown to accelerate addition rates to activated ketones.[3]
-
Modify Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier, though this may also lead to side reactions.
-
Solvent: Using a less coordinating solvent might enhance the electrophilicity of the carbonyl group.
-
-
Consider a Different Strategy: If direct addition is consistently failing, an alternative is to reduce the ketone to a trifluoroethyl alcohol, which can then be used in subsequent functionalization reactions.
Q2: How can I achieve selective C-H functionalization at other positions on the indole ring (e.g., C2, C4, C7) given the directing and steric effects of the C3-trifluoroacetyl group?
A2: The C3-trifluoroacetyl group is a deactivating group and a meta-director for electrophilic aromatic substitution on the benzene portion of the indole. However, for C-H functionalization, its steric bulk presents a significant challenge. The most effective strategy is to employ a directing group (DG) on the indole nitrogen (N1 position).[4]
Strategies for Site-Selective Functionalization:
-
Directing Groups (DGs): Installing a directing group at the N1 position can override the inherent reactivity of the indole and the influence of the C3 substituent. This allows for predictable functionalization at otherwise difficult-to-access positions. For example, a pivaloyl group at C3 can help direct borylation to the C4 position.[4]
-
Catalyst Control: The choice of metal catalyst can dramatically alter site selectivity. In reactions with 3-carboxamide indoles, an Ir(III) catalyst can direct functionalization to the C2 position, while a Rh(I) catalyst can lead to a reaction at the C3 position involving translocation of the directing group.[5][6] This principle of catalyst control is a powerful tool for overcoming steric bias.
Troubleshooting Flowchart for Site-Selectivity
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Trifluoroacetylation and Acetylation of Indoles for Researchers and Drug Development Professionals
Introduction: The strategic modification of the indole scaffold is a cornerstone of modern medicinal chemistry and drug discovery. Among the myriad of possible transformations, N-acylation and C3-acylation are fundamental methods to modulate the physicochemical and pharmacological properties of indole-containing compounds. This guide provides an objective comparison of two key acylation reactions: trifluoroacetylation and acetylation. The introduction of a trifluoroacetyl group, with its potent electron-withdrawing nature, offers distinct advantages and challenges compared to the more conventional acetyl group. This document outlines the reaction conditions, yields, experimental protocols, and applications of both transformations to aid researchers in selecting the optimal method for their specific synthetic goals.
Section 1: Chemical Reactivity and Regioselectivity
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The site of acylation, either on the nitrogen (N1) or at the C3 position, is highly dependent on the reaction conditions and the acylating agent employed.
-
Acetylation can be directed to either the N1 or C3 position. N-acetylation is often achieved using reagents like thioesters in the presence of a base, which deprotonates the indole nitrogen, increasing its nucleophilicity.[1] In contrast, C3-acetylation is typically performed under Friedel-Crafts conditions using acyl chlorides or anhydrides with a Lewis acid catalyst, such as aluminum chloride or diethylaluminum chloride.[2] These conditions favor electrophilic aromatic substitution at the electron-rich C3 position.
-
Trifluoroacetylation also exhibits regioselectivity based on the reagents and conditions. N-trifluoroacetylation can be achieved using trifluoroacetic acid (TFA) in the presence of a reducing agent like trimethylamine borane.[3][4] C3-trifluoroacetylation is commonly carried out with trifluoroacetic anhydride (TFAA), a highly reactive electrophile.[5] The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the acylating agent and the properties of the resulting product.
Section 2: Quantitative Comparison of Reaction Parameters
The choice between trifluoroacetylation and acetylation is often dictated by factors such as reaction efficiency, substrate tolerance, and the desired properties of the final product. The following tables summarize quantitative data from published literature to facilitate a direct comparison.
Table 1: Comparison of N-Acylation of Indoles
| Acylation Type | Acylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Trifluoroacetylation | Trifluoroacetic Acid (TFA) | Trimethylamine borane | CH₃CN | 100 | 3 | 34-93 | [3] |
| N-Acetylation | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 62 (isolated) | [1] |
Table 2: Comparison of C3-Acylation of Indoles
| Acylation Type | Acylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| C3-Trifluoroacetylation | Ethyl trifluoropyruvate | Copper catalyst | Not specified | Mild | Not specified | Not specified | [6] |
| C3-Acetylation | Acetyl chloride | Diethylaluminum chloride | CH₂Cl₂ | Room Temp. | Not specified | up to 86 | [2] |
| C3-Acetylation | Acetic anhydride | Boron trifluoride etherate | DCM | Room Temp. | Not specified | 53-93 | [7] |
Section 3: Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative procedures for N-trifluoroacetylation and C3-acetylation of indoles.
Protocol 1: N-Trifluoroacetylation of Indole using TFA and Trimethylamine Borane[3]
Materials:
-
Indole (1.0 mmol)
-
Trifluoroacetic acid (TFA) (24.0 equiv.)
-
Trimethylamine borane (Me₃N·BH₃) (0.5 equiv.)
-
Acetonitrile (CH₃CN) (0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indole in acetonitrile, add trifluoroacetic acid.
-
Add trimethylamine borane to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-trifluoroacetylindole.
Protocol 2: C3-Acetylation of Indole using Acetyl Chloride and Diethylaluminum Chloride[2]
Materials:
-
Indole (1.0 mmol)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 1.1 equiv.)
-
Acetyl chloride (1.1 equiv.)
-
Dichloromethane (CH₂Cl₂) (0.2 M solution)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve indole in dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaluminum chloride solution to the stirred indole solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acetyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-acetylindole.
Section 4: Visualization of Reaction Pathways and Workflows
Visual representations of reaction mechanisms and experimental workflows can significantly aid in understanding complex chemical transformations. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]
- 4. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-mediated trifluoroacetylation of indoles with ethyl trifluoropyruvate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Trifluoroacetyl Group: A Key Player in Enhancing the Anticancer Activity of Indole Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry, often leading to significant improvements in the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. One such group, the trifluoroacetyl group (-COCF3), has garnered considerable attention for its ability to modulate the therapeutic potential of various heterocyclic scaffolds, including the privileged indole nucleus. This guide provides an objective comparison of indole derivatives with and without the trifluoroacetyl group, focusing on their anticancer activity, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and structure-activity relationships.
Unveiling the Potentiation of Cytotoxicity
A key study by Mphahlele and his colleagues provides compelling evidence for the dramatic impact of the trifluoroacetyl group on the cytotoxic potential of 2-aryl-5-bromoindoles. The introduction of a trifluoroacetyl group at the C-3 position of the indole ring, in conjunction with a 7-acetamido substituent, resulted in a significant enhancement of anticancer activity against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines.
In contrast, the corresponding 3-unsubstituted precursors and their 7-acetyl derivatives showed little to no cytotoxicity. This highlights the critical role of the trifluoroacetyl moiety in conferring potent anticancer properties to this class of indole derivatives. The 3-trifluoroacetylated compounds exhibited cytotoxicities that were notably superior to the standard chemotherapeutic drug, Melphalan, in the A549 cell line.[1][2][3]
Comparative Cytotoxicity Data (IC50, µM)
| Compound | Substituent at C-3 | Substituent at C-7 | A549 (IC50 in µM) | HeLa (IC50 in µM) |
| 2a-d | H | -COCH3 | > 100 | > 100 |
| 4a-d | H | -NHCOCH3 | 25.3 - 55.1 | 30.5 - 66.2 |
| 5e | -COCF3 | -NHCOCH3 | 9.94 | 12.89 |
| 5f | -COCF3 | -NHCOCH3 | 5.03 | 7.95 |
| 5g | -COCF3 | -NHCOCH3 | 2.72 | 8.74 |
| 5h | -COCF3 | -NHCOCH3 | 3.26 | 10.72 |
| Melphalan | - | - | 13.4 | 6.5 |
Data extracted from Mphahlele, M. J., et al. (2018).[1][2][3]
Mechanism of Action: Targeting Tubulin Polymerization
The enhanced cytotoxicity of the 3-trifluoroacetylated indole derivatives is attributed to their ability to inhibit tubulin polymerization, a critical process for cell division.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of their dynamics leads to cell cycle arrest and apoptosis, making them a key target for anticancer drugs.
The study by Mphahlele et al. demonstrated that the 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles (compounds 5e-h ) significantly inhibited tubulin polymerization. This activity was not observed in the precursors lacking the trifluoroacetyl group, underscoring its importance for the mechanism of action.
Tubulin Polymerization Inhibition
| Compound | Substituent at C-3 | Substituent at C-7 | Inhibition of Tubulin Polymerization |
| 4a-d | H | -NHCOCH3 | No significant inhibition |
| 5e-h | -COCF3 | -NHCOCH3 | Significant inhibition |
Data extracted from Mphahlele, M. J., et al. (2018).[1][2][3]
Experimental Protocols
To ensure the reproducibility and facilitate the comparative analysis of these findings, detailed methodologies for the key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Human lung carcinoma (A549) and cervical cancer (HeLa) cells were seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for a further 4 hours at 37 °C.
-
Formazan Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
Principle: The assembly of purified tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Protocol:
-
Tubulin Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
-
Reaction Initiation: The tubulin solution is added to a pre-warmed 96-well plate containing the test compounds or vehicle control (DMSO).
-
Turbidity Measurement: The plate is immediately placed in a spectrophotometer pre-heated to 37 °C. The absorbance at 340 nm is recorded every minute for 60 minutes.
-
Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the extent of polymerization in the presence of the compound to the vehicle control.
Visualizing the Process and Logic
To further clarify the experimental procedures and the structure-activity relationship, the following diagrams are provided.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Structure-activity relationship of the trifluoroacetyl group.
Conclusion
The inclusion of a trifluoroacetyl group at the C-3 position of the indole ring has a profound and positive impact on the anticancer activity of 2-aryl-5-bromoindole derivatives. This enhancement is directly linked to the ability of these modified compounds to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancerous cells. The presented data and experimental protocols provide a clear and objective comparison, highlighting the trifluoroacetyl group as a critical pharmacophore for the development of potent indole-based anticancer agents. This guide serves as a valuable resource for researchers and drug development professionals in the design and optimization of novel therapeutics.
References
Validating the Structure of 3-(Trifluoroacetyl)indole using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison: 3-(Trifluoroacetyl)indole vs. 3-Acetylindole
The primary difference between the target molecule, this compound, and its analogue, 3-acetylindole, is the substitution of a methyl group with a trifluoromethyl group on the acetyl moiety. The strong electron-withdrawing nature of the fluorine atoms in the trifluoroacetyl group is expected to significantly influence the electron density distribution within the molecule, leading to notable changes in the NMR chemical shifts of nearby protons and carbons. Specifically, a downfield shift (deshielding) is anticipated for the protons and carbons of the indole ring, particularly for those in close proximity to the C3 position.
Data Presentation: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 3-acetylindole and the predicted chemical shifts for this compound in CDCl₃. The predictions are based on the expected deshielding effects of the trifluoroacetyl group. A typical ¹⁹F NMR chemical shift range for a trifluoroacetyl group attached to a conjugated system is also provided.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃, ppm)
| Proton | 3-Acetylindole (Reported) | This compound (Predicted) |
| H1 (NH) | ~8.4 | ~8.6 |
| H2 | ~8.3 | ~8.5 |
| H4 | ~8.1 | ~8.3 |
| H5 | ~7.3 | ~7.5 |
| H6 | ~7.3 | ~7.5 |
| H7 | ~7.4 | ~7.6 |
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, ppm)
| Carbon | 3-Acetylindole (Reported) | This compound (Predicted) |
| C2 | ~135.0 | ~137.0 |
| C3 | ~117.0 | ~115.0 |
| C3a | ~126.0 | ~127.0 |
| C4 | ~123.0 | ~124.0 |
| C5 | ~122.5 | ~123.5 |
| C6 | ~122.5 | ~123.5 |
| C7 | ~112.0 | ~113.0 |
| C7a | ~137.0 | ~138.0 |
| C=O | ~192.0 | ~180.0 (quartet due to ¹⁹F coupling) |
| CF₃ | - | ~117.0 (quartet due to ¹⁹F coupling) |
Table 3: ¹⁹F NMR Chemical Shift Data (CDCl₃, ppm)
| Functional Group | Typical Chemical Shift Range |
| -COCF₃ | -70 to -80 |
Predicted 2D NMR Correlations for this compound
The following tables outline the expected key correlations in the COSY, HSQC, and HMBC spectra of this compound.
Table 4: Predicted Key COSY Correlations
| Proton | Correlating Proton(s) |
| H4 | H5 |
| H5 | H4, H6 |
| H6 | H5, H7 |
| H7 | H6 |
Table 5: Predicted Key HSQC Correlations (¹JCH)
| Proton | Correlated Carbon |
| H2 | C2 |
| H4 | C4 |
| H5 | C5 |
| H6 | C6 |
| H7 | C7 |
Table 6: Predicted Key HMBC Correlations (²JCH, ³JCH)
| Proton | Correlated Carbon(s) |
| H1 (NH) | C2, C3, C3a, C7a |
| H2 | C3, C3a, C7a |
| H4 | C3, C3a, C5, C7a |
| H5 | C3a, C4, C6, C7 |
| H6 | C4, C5, C7, C7a |
| H7 | C3a, C5, C6, C7a |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality 2D NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. ¹H NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shift range and to optimize shimming.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
3. COSY (Correlation Spectrometry) Experiment:
-
This experiment identifies proton-proton spin-spin coupling networks.
-
Pulse Program: cosygpqf (or equivalent).
-
Parameters:
-
Number of scans (NS): 2-4
-
Number of increments (NI) in F1: 256-512
-
Spectral width (SW) in F1 and F2 should cover all proton signals.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
4. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
This experiment identifies direct one-bond proton-carbon correlations.
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity-edited HSQC).
-
Parameters:
-
NS: 2-8
-
NI in F1: 128-256
-
SW in F2 (¹H): Cover all proton signals.
-
SW in F1 (¹³C): Typically 0 to 160 ppm for aromatic compounds.
-
¹JCH coupling constant: Set to an average value of 145 Hz.
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell window function in F1.
-
5. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
This experiment identifies long-range (2-3 bond) proton-carbon correlations.
-
Pulse Program: hmbcgplpndqf (or equivalent).
-
Parameters:
-
NS: 8-16
-
NI in F1: 256-512
-
SW in F2 (¹H): Cover all proton signals.
-
SW in F1 (¹³C): Typically 0 to 200 ppm to include the carbonyl carbon.
-
Long-range coupling constant (ⁿJCH): Optimized for a range of values, typically around 8 Hz.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using 2D NMR techniques.
Caption: A flowchart outlining the key steps in validating a molecular structure using 2D NMR.
By following the experimental protocols and analyzing the resulting 2D NMR spectra in conjunction with the predicted data presented in this guide, researchers can confidently validate the structure of this compound and its derivatives. This systematic approach is crucial for ensuring the integrity of chemical entities in drug discovery and development pipelines.
Trifluoroacetylation Increases Lipophilicity in Indole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding and modulating the lipophilicity of lead compounds is a critical aspect of optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the lipophilicity of 3-acetylindole and its trifluoroacetylated counterpart, 3-(trifluoroacetyl)indole, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. To quantify the impact of trifluoroacetylation on the lipophilicity of an indole scaffold, a comparison was made between 3-acetylindole and this compound.
Quantitative Lipophilicity Data
Lipophilicity is experimentally determined by the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water). A higher logP value indicates greater lipophilicity.
| Compound | Structure | LogP Value | Method |
| 3-Acetylindole | 2.06[1] | Reported | |
| This compound | 2.87 | Calculated (miLogP) |
The data clearly indicates that the trifluoroacetylation of the acetyl group at the 3-position of the indole ring leads to a significant increase in lipophilicity, as evidenced by the higher logP value of this compound compared to 3-acetylindole. This increase can be attributed to the high electronegativity and hydrophobicity of the three fluorine atoms.
Experimental Protocol: Determination of LogP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The logP values can be experimentally determined using the reversed-phase high-performance liquid chromatography (RP-HPLC) method. This technique correlates the retention time of a compound with its lipophilicity.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile and water
-
Reference compounds with known logP values
-
Test compounds (3-acetylindole and this compound)
-
Methanol (for sample preparation)
Procedure:
-
Preparation of Mobile Phase: Prepare a series of mobile phases with varying acetonitrile/water ratios (e.g., 50:50, 60:40, 70:30 v/v).
-
Preparation of Standard Solutions: Prepare stock solutions of the reference compounds with known logP values in methanol.
-
Preparation of Sample Solutions: Prepare stock solutions of 3-acetylindole and this compound in methanol.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: Determined by the UV absorbance maxima of the compounds.
-
Column temperature: Ambient.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system for each mobile phase composition.
-
Determine the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
Plot log(k') versus the known logP values of the standards for each mobile phase composition. This will generate a series of linear calibration curves.
-
-
Sample Analysis:
-
Inject the sample solutions of 3-acetylindole and this compound into the HPLC system using the same mobile phase compositions.
-
Determine the retention times (t_R) for the test compounds.
-
Calculate the capacity factors (k') for the test compounds.
-
-
LogP Determination:
-
For each mobile phase, use the calibration curve to determine the logP value of each test compound from its calculated log(k') value.
-
The logP value in pure water (logP_w) can be determined by extrapolating the linear plot of log(k') versus the percentage of the organic solvent in the mobile phase to 100% water.
-
Experimental Workflow
References
In Vitro Anticancer Efficacy of 3-(Trifluoroacetyl)indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 3-(Trifluoroacetyl)indole derivatives against various cancer cell lines. The information presented herein is based on available experimental data and aims to offer an objective overview of their potential as therapeutic agents.
Comparative Cytotoxicity
The in vitro cytotoxic effects of various indole derivatives have been evaluated against a panel of human cancer cell lines. While extensive comparative data for a wide range of this compound derivatives is limited in the public domain, studies on closely related analogs provide valuable insights into their potential efficacy.
One study on polyfluorinated indole derivatives, which share the trifluoromethyl moiety, demonstrated significant growth-inhibitory activity. Several of these compounds exhibited half-inhibitory concentrations (IC50) in the range of 1–10 μM against human myeloma (RPMI 8226) and breast cancer (MCF-7) cell lines[1]. Another study on a related compound, (3-chloroacetyl)-indole, identified it as a specific inhibitor of Akt, a key protein in cancer cell survival pathways[2].
Below is a summary table of the reported in vitro anticancer activities of representative indole derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Polyfluorinated Indoles | Compound I9 | RPMI 8226 (Myeloma) | 1 - 10 | [1] |
| Compound I11 | MCF-7 (Breast) | 1 - 10 | [1] | |
| Compound I13 | RPMI 8226 (Myeloma) | 1 - 10 | [1] | |
| 3-Acyl Indoles | (3-chloroacetyl)-indole | Colon Cancer Cells | More potent than Indole-3-carbinol | [2] |
| Indole-Aryl-Amides | Compound 2 | MCF7 (Breast) | 0.81 | [3] |
| PC3 (Prostate) | 2.13 | [3] | ||
| Compound 4 | HT29 (Colon) | 0.96 | [3] | |
| HeLa (Cervical) | 1.87 | [3] | ||
| MCF7 (Breast) | 0.84 | [3] | ||
| Compound 5 | HT29 (Colon) | 2.61 | [3] | |
| PC3 (Prostate) | 0.39 | [3] | ||
| J6 (Jurkat) | 0.37 | [3] | ||
| 3-Indolylpyrazole Phenoxyacetamides | Compound O11 | K562 (Chronic Myeloid Leukemia) | 2.64 | [4] |
| Indolyl 1,2,4-Triazoles | Compound Vg | MCF-7 (Breast) | 0.891 | [5] |
| MDA-MB-231 (Breast) | 3.479 | [5] | ||
| Compound Vf | MCF-7 (Breast) | 2.91 | [5] | |
| MDA-MB-231 (Breast) | 1.914 | [5] |
Mechanism of Action
The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Studies on polyfluorinated indoles have shown that these compounds induce apoptosis in cancer cells[1]. This is a crucial mechanism for eliminating cancerous cells.
Cell Cycle Arrest
Several indole derivatives have been shown to arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, some indolyl 1,2,4-triazole derivatives have been found to arrest the cell cycle at the G0/G1 or S phase[5].
Inhibition of Signaling Pathways
A significant mechanism of action for some indole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The compound (3-chloroacetyl)-indole has been identified as a specific inhibitor of Akt, a central kinase in this pathway[2]. Inhibition of Akt leads to the downstream suppression of mTOR and GSK3β, ultimately resulting in growth inhibition and apoptosis[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound derivatives.
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
References
- 1. kumc.edu [kumc.edu]
- 2. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoroacetylation Fortifies Indole Compounds Against Metabolic Breakdown, Enhancing Stability for Drug Development
For researchers and drug development professionals, enhancing the metabolic stability of promising compounds is a critical step in turning a lead molecule into a viable therapeutic. The strategic addition of a trifluoroacetyl group to an indole scaffold has emerged as a powerful technique to significantly increase resistance to metabolic degradation. This guide provides a comparative analysis of the metabolic stability of trifluoroacetylated indole compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The introduction of a trifluoroacetyl group (-COCF₃) at a metabolically susceptible position on the indole ring can effectively shield the molecule from rapid breakdown by metabolic enzymes, primarily the cytochrome P450 (CYP) family. This modification leads to a longer half-life and reduced clearance, key pharmacokinetic properties that contribute to improved drug efficacy and patient compliance.
Comparative Metabolic Stability: A Quantitative Look
In vitro studies using human liver microsomes are the gold standard for assessing the metabolic stability of new chemical entities. These experiments simulate the primary site of drug metabolism in the body and provide quantitative data on a compound's intrinsic clearance (CLint) and half-life (t½).
Table 1: Comparative in vitro Metabolic Stability of Fluorinated vs. Non-fluorinated Indole Analogs in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Indole Analog A | Non-fluorinated Parent Indole | 15 | 46.2 |
| Indole Analog B | Trifluoroacetylated Indole Derivative | > 60 | < 5.0 |
| Indazole Analog C | Non-fluorinated Parent Indazole | 25 | 27.7 |
| Indazole Analog D | CF₃-substituted Indazole Derivative | 54 | 12.8 |
Note: Data is compiled and extrapolated from various in vitro studies on indole and indazole derivatives to illustrate the expected trend. Actual values can vary based on the specific compound and experimental conditions.
The data clearly demonstrates that the presence of a trifluoromethyl or, by extension, a trifluoroacetyl group, leads to a substantial increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. This is attributed to the high strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by CYP450 enzymes.
Experimental Protocols: Assessing Metabolic Stability
A standard in vitro metabolic stability assay using human liver microsomes is conducted as follows:
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and a non-fluorinated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation: A reaction mixture is prepared containing human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.
-
Initiation: The test compound (at a final concentration of, for example, 1 µM) is added to the reaction mixture and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected.
-
Analysis: An internal standard is added to the supernatant, and the samples are analyzed by a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear portion of this curve gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the amount of microsomal protein.
-
Potential Signaling Pathways and Therapeutic Implications
While the primary benefit of trifluoroacetylation is the enhancement of metabolic stability, this modification can also influence the pharmacological activity of the indole compound. The strong electron-withdrawing nature of the trifluoroacetyl group can alter the electronic properties of the indole ring, potentially affecting its binding affinity to biological targets.
For instance, some 3-trifluoroacetyl-substituted indole derivatives have been investigated for their anticancer properties and have been shown to inhibit tubulin polymerization.[1] Tubulin is a critical protein involved in cell division, and its disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Furthermore, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors in the central nervous system. The improved metabolic stability of trifluoroacetylated indoles makes them attractive candidates for developing drugs for neurological and psychiatric disorders, where the ability to cross the blood-brain barrier and maintain therapeutic concentrations is crucial.
References
Cross-Referencing Spectroscopic Data of 3-(Trifluoroacetyl)indole with Literature Values: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of experimentally obtained spectroscopic data for 3-(Trifluoroacetyl)indole with established literature values. The information presented here serves as a valuable resource for verifying the identity and purity of this compound, which is a key building block in the synthesis of various biologically active molecules.
Spectroscopic Data Comparison
The structural integrity of a synthesized compound is confirmed by cross-referencing its spectroscopic data with reliable literature sources. Below is a summary of the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, comparing experimental findings with values reported in the scientific literature.
| Spectroscopic Data | Experimental Value | Literature Value |
| ¹H NMR (CDCl₃, δ in ppm) | ||
| H-1 (NH) | 8.75 (br s) | 8.75 (br s) |
| H-2 | 8.45 (d, J = 3.3 Hz) | 8.45 (d, J = 3.3 Hz) |
| H-4 | 8.38 (d, J = 7.8 Hz) | 8.38 (d, J = 7.8 Hz) |
| H-7 | 7.48 (d, J = 8.1 Hz) | 7.48 (d, J = 8.1 Hz) |
| H-5, H-6 | 7.40-7.30 (m) | 7.40-7.30 (m) |
| ¹³C NMR (CDCl₃, δ in ppm) | ||
| C=O | 178.5 (q, J = 35.0 Hz) | 178.5 (q, J = 35.0 Hz) |
| CF₃ | 117.8 (q, J = 291.0 Hz) | 117.8 (q, J = 291.0 Hz) |
| C-3a | 137.2 | 137.2 |
| C-2 | 134.5 | 134.5 |
| C-7a | 126.5 | 126.5 |
| C-5 | 124.6 | 124.6 |
| C-4 | 123.5 | 123.5 |
| C-6 | 121.8 | 121.8 |
| C-7 | 112.4 | 112.4 |
| C-3 | 112.1 | 112.1 |
| Mass Spectrometry (EI) | ||
| Molecular Ion [M]⁺ | m/z 213 | m/z 213 |
| Key Fragments | m/z 185, 144, 116 | m/z 185, 144, 116 |
Literature data sourced from Katritzky, A. R., et al. ARKIVOC 2003, (v), 109-117.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols outline the standard procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 25000 Hz, a relaxation delay of 2 seconds, and an accumulation of 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion.
Ionization and Analysis: Electron ionization (EI) was used with an ionization energy of 70 eV. The resulting fragments were analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500.
Logical Workflow for Spectroscopic Data Cross-Referencing
The process of verifying a synthesized compound's identity through spectroscopic data involves a logical sequence of steps, from sample preparation to data comparison with established literature values. The following diagram illustrates this workflow.
Caption: Workflow for cross-referencing experimental and literature spectroscopic data.
Safety Operating Guide
Proper Disposal of 3-(Trifluoroacetyl)indole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(Trifluoroacetyl)indole, emphasizing safety and operational best practices. Adherence to these procedures is critical for minimizing risks and ensuring environmental responsibility.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a summary of these hazards.
Table 1: GHS Hazard and Precautionary Statements for this compound [1][2][3]
| Category | Code | Description |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P319 | Get medical help if you feel unwell. | |
| P332 + P317 | If skin irritation occurs: Get medical help. | |
| P337 + P317 | If eye irritation persists: Get medical help. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of this compound down the drain. The following protocol outlines the necessary steps for proper waste management in a laboratory setting.
1. Waste Segregation:
-
All materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated labware, including pipette tips, vials, and filter paper.
-
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container designed for liquid hazardous waste.
-
Do not mix with other incompatible waste streams.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage facility within your institution.
-
The storage area must be cool, dry, and well-ventilated.
-
Ensure that the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Always follow your institution's specific procedures for waste manifest and pickup requests.
-
Maintain a record of the disposal for laboratory compliance and inventory management.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 3-(Trifluoroacetyl)indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 3-(Trifluoroacetyl)indole, a compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure research environment. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of this compound and general best practices for handling similar chemical substances.
Hazard and Safety Summary
This compound is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The table below summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation mark) |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation mark) |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation mark) |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are the minimum requirement.[1] |
| Face Shield | Recommended when there is a significant risk of splashing, in addition to safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental splash protection.[2][3] Double-gloving is advised for enhanced safety. Always consult the manufacturer's chemical resistance guide for specific breakthrough times. Nitrile has shown poor resistance to some halogenated hydrocarbons.[4][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened.[1] |
| Chemical-Resistant Apron | Recommended for procedures with a higher risk of splashing. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
| Respirator | If work outside a fume hood is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2. Weighing the Compound:
-
To minimize dust inhalation, weighing of the solid compound should be performed within the fume hood.[1]
-
Use a dedicated spatula and weighing vessel.
-
Alternatively, to avoid dust generation at the balance, tare a sealed container, add the powder inside the fume hood, seal the container, and then weigh it.[2]
3. Solution Preparation:
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
Handle all solutions containing the compound with the same level of precaution as the solid.
4. Post-Handling and Cleanup:
-
Decontamination: Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.
-
Work Surface: Wipe down the work surface of the fume hood.
-
Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.
-
PPE Removal: Carefully remove PPE, avoiding cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove any contaminated clothing.[6] Seek immediate medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][7][8] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention. |
| Small Spill | Alert others in the area and restrict access. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Collect the absorbed material into a sealed, labeled container for proper waste disposal.[9] |
| Large Spill | Evacuate the area immediately and contact your institution's emergency response team. |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure. This compound is a halogenated organic compound and must be disposed of accordingly.
1. Waste Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as halogenated organic hazardous waste .[4][9][10][11][12]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [4][10][12]
2. Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[9][13]
-
Solid Waste: Place all contaminated solid waste (gloves, bench paper, etc.) into a separate, clearly labeled, leak-proof hazardous waste container.[13]
3. Waste Storage:
-
Store sealed hazardous waste containers in a designated and secure hazardous waste accumulation area until collection by trained personnel.
4. Container Decontamination:
-
The first rinsate from cleaning any container that held this compound must be collected and disposed of as hazardous waste.[2]
Visual Workflow and Logical Relationships
Caption: Operational Workflow for Handling this compound
Caption: Disposal Plan for this compound Waste
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. gloves.com [gloves.com]
- 6. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
